Imaradenant
Description
This compound is an orally bioavailable antagonist of the adenosine A2A receptor (A2AR; ADORA2A), with potential immunomodulating and antineoplastic activities. Upon administration, this compound selectively binds to and inhibits A2AR expressed on T-lymphocytes. This blocks tumor-released adenosine from interacting with A2AR and prevents the adenosine/A2AR-mediated inhibition of T-lymphocytes. This results in the proliferation and activation of T-lymphocytes, and stimulates a T-cell-mediated immune response against tumor cells. A2AR, a G protein-coupled receptor, is highly expressed on the cell surfaces of T-cells and, upon activation by adenosine, inhibits T-cell proliferation and activation. Adenosine is often overproduced by cancer cells and plays a key role in immunosuppression.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Properties
IUPAC Name |
6-(2-chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5/c1-8-6-10(7-12(16)19-8)14-13(20-15(18)22-21-14)9-2-4-11(17)5-3-9/h2-7H,1H3,(H2,18,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWQLHHDGDXIJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C2=C(N=C(N=N2)N)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1321514-06-0 | |
| Record name | Imaradenant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1321514060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imaradenant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16192 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IMARADENANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/770140J08A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Imaradenant (AZD4635): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imaradenant (AZD4635) is a potent and selective antagonist of the adenosine A2A receptor (A2AR), developed as a potential immuno-oncology therapy. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on this targeted immunotherapy.
Introduction: The Adenosine Pathway in Immuno-Oncology
The tumor microenvironment (TME) is characterized by high levels of extracellular adenosine, which acts as a potent immunosuppressant. Adenosine, generated from the hydrolysis of ATP by ectonucleotidases CD39 and CD73, signals through four G-protein coupled receptors: A1, A2A, A2B, and A3. The A2A receptor is highly expressed on various immune cells, including T cells and natural killer (NK) cells. Activation of the A2A receptor by adenosine leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses anti-tumor immune responses, allowing cancer cells to evade immune surveillance. Therefore, blocking the A2A receptor has emerged as a promising strategy in cancer immunotherapy to restore and enhance the anti-tumor activity of immune cells.
Discovery of this compound (AZD4635)
This compound was discovered by Heptares Therapeutics (now Sosei Heptares) using their proprietary structure-based drug design (SBDD) platform. The discovery process focused on identifying potent and selective small molecule antagonists for the A2A receptor.
Lead Identification and Optimization
The discovery of this compound originated from a virtual screening strategy that identified a 1,3,5-triazine derivative series as A2A receptor antagonists. Further exploration led to the investigation of the isomeric 1,2,4-triazine scaffold. The initial hit, 5,6-diphenyl-1,2,4-triazin-3-amine, demonstrated modest affinity for the A2A receptor.[1]
Subsequent medicinal chemistry efforts, guided by X-ray crystallography of lead compounds bound to a stabilized A2A receptor (StaR®), enabled the optimization of the 1,2,4-triazine series. The structure-activity relationship (SAR) studies focused on substitutions on the phenyl rings of the lead compound to enhance potency, selectivity, and pharmacokinetic properties. This SBDD approach allowed for the rational design of molecules that fit deeply into the orthosteric binding pocket of the A2A receptor, leading to the identification of this compound (HTL-1071), which exhibited a highly attractive preclinical profile.[1][2] In 2015, AstraZeneca licensed the exclusive global rights for the development and commercialization of this compound.
Mechanism of Action
This compound is a potent and selective competitive antagonist of the human adenosine A2A receptor.[3] By binding to the A2A receptor on immune cells, this compound blocks the binding of extracellular adenosine, thereby preventing the downstream signaling cascade that leads to immunosuppression. This blockade results in the restoration of T-cell proliferation and activation, leading to an enhanced anti-tumor immune response.[4]
Quantitative Data
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Value | Assay Type | Reference |
| Binding Affinity (Ki) | ||||
| A2A Receptor | Human | 1.7 nM | Radioligand Binding | |
| Selectivity (Ki) | ||||
| A1 Receptor | Human | 160 nM | Radioligand Binding | |
| A2B Receptor | Human | 64 nM | Radioligand Binding | |
| A3 Receptor | Human | >10,000 nM | Radioligand Binding | |
| Functional Potency (IC50) | ||||
| cAMP Inhibition (0.1 µM Adenosine) | Human | 0.79 nM | cAMP Assay | |
| cAMP Inhibition (1 µM Adenosine) | Human | 12.3 nM | cAMP Assay | |
| cAMP Inhibition (10 µM Adenosine) | Human | 155 nM | cAMP Assay | |
| cAMP Inhibition (100 µM Adenosine) | Human | 2,690 nM | cAMP Assay |
Table 2: Human Pharmacokinetics of this compound (Single Dose)
| Dose | Tmax (median, hours) | t1/2 (mean, hours) |
| 50 mg | 1.08 | 16.3 |
| 75 mg | 2.00 | 18.3 |
Data from a Phase I study in Japanese patients with advanced solid malignancies.
Table 3: Human Pharmacokinetics of this compound (Multiple Doses)
| Dose | Geometric Mean Accumulation Ratio (Cmax) | Geometric Mean Accumulation Ratio (AUC0-24) |
| 50 mg QD | 1.3 | 1.4 |
| 75 mg QD | 1.4 | 1.5 |
Data from a Phase I study in Japanese patients with advanced solid malignancies.
Experimental Protocols
Radioligand Binding Assay
A competitive radioligand binding assay was utilized to determine the binding affinity of this compound for the human A2A, A1, A2B, and A3 adenosine receptors.
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Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the respective human adenosine receptor subtype.
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Radioligand: [3H]ZM241385 (a selective A2A antagonist radioligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 5 mM MgCl2, and 0.1% BSA.
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Procedure:
-
Incubate receptor membranes with a fixed concentration of [3H]ZM241385 and varying concentrations of this compound.
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Incubate at room temperature for 90 minutes to reach equilibrium.
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Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
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Wash filters with ice-cold assay buffer to remove non-specifically bound radioligand.
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Quantify the amount of bound radioactivity using liquid scintillation counting.
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Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
The functional potency of this compound was assessed by its ability to inhibit adenosine-induced cAMP production in a cell-based assay.
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Cell Line: CHO cells stably expressing the human A2A receptor.
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Stimulant: Adenosine at various concentrations (0.1, 1, 10, and 100 µM).
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Procedure:
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Pre-incubate the cells with varying concentrations of this compound.
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Stimulate the cells with a fixed concentration of adenosine in the presence of a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
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Incubate for 30 minutes at 37°C.
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Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, AlphaLISA).
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Data Analysis: Determine the IC50 value for the inhibition of adenosine-stimulated cAMP production at each adenosine concentration.
In Vivo Syngeneic Mouse Tumor Models
The anti-tumor efficacy of this compound was evaluated in several syngeneic mouse tumor models.
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Animal Models: C57BL/6 mice.
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Tumor Cell Lines:
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B16F10-OVA (melanoma)
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MC38 (colon adenocarcinoma)
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MCA205 (fibrosarcoma)
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Tumor Implantation: Subcutaneous injection of tumor cells into the flank of the mice.
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Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups. This compound was administered orally, typically at a dose of 50 mg/kg twice daily.
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Endpoints:
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Tumor growth inhibition (TGI) was monitored by measuring tumor volume over time.
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Survival analysis.
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Immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry.
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Visualizations
References
Imaradenant: A Deep Dive into its A2A Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Imaradenant (also known as AZD4635 and HTL1071) is a potent and selective antagonist of the adenosine A2A receptor (A2AR), a G protein-coupled receptor that plays a critical role in modulating immune responses. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound, supported by detailed experimental methodologies and visual representations of key biological pathways and experimental workflows.
Quantitative Analysis of Receptor Binding and Functional Inhibition
The affinity and selectivity of this compound for the human adenosine A2A receptor have been characterized through rigorous radioligand binding and functional assays. The data presented below summarizes the key quantitative metrics, offering a clear comparison of its potency at the target receptor and its selectivity over other adenosine receptor subtypes.
Table 1: this compound Binding Affinity for Human Adenosine Receptors
| Receptor Subtype | Ki (nM) |
| A1 | 160 |
| A2A | 1.7[1] |
| A2B | 64 |
| A3 | >10,000 |
Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: this compound Functional Inhibition of cAMP Production in CHO Cells
| Adenosine Concentration (µM) | IC50 (nM) |
| 0.1 | 0.79[1] |
| 1 | 10.0[1] |
| 10 | 142.9[1] |
IC50 (half-maximal inhibitory concentration) represents the concentration of an antagonist required to inhibit 50% of the maximum response induced by an agonist. In this case, it reflects the ability of this compound to block adenosine-induced cyclic AMP (cAMP) production.
The data clearly demonstrates this compound's high affinity for the A2A receptor, with a Ki value of 1.7 nM.[1] Its selectivity profile is also notable, exhibiting a greater than 30-fold selectivity for the A2A receptor over other adenosine receptors. The functional assay results further underscore its potent antagonism, with the IC50 values increasing in the presence of higher concentrations of the native agonist, adenosine, as expected for a competitive antagonist.
Experimental Protocols
The following sections detail the methodologies employed to generate the binding affinity and functional inhibition data for this compound.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
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Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A2A receptor are cultured and harvested.
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The cells are washed with ice-cold phosphate-buffered saline (PBS) and then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
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The resulting supernatant is then ultracentrifuged to pellet the cell membranes containing the A2A receptors.
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The membrane pellet is resuspended in a suitable buffer and stored at -80°C until use. Protein concentration is determined using a standard protein assay (e.g., BCA assay).
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
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Each well contains a final volume of 100 µL, consisting of:
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25 µL of diluted cell membranes (containing a specific amount of protein, e.g., 5-10 µg).
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25 µL of a radiolabeled A2A receptor antagonist (e.g., [3H]-ZM241385) at a fixed concentration (typically at or below its Kd value).
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50 µL of increasing concentrations of this compound or buffer (for total binding) or a saturating concentration of a non-radiolabeled antagonist (for non-specific binding).
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The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
3. Filtration and Detection:
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The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
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The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
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The filters are then dried, and a scintillation cocktail is added.
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The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
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The specific binding is calculated by subtracting the non-specific binding from the total binding.
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The IC50 value for this compound is determined by fitting the specific binding data to a sigmoidal dose-response curve using non-linear regression analysis.
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The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (HTRF)
This assay measures the ability of an antagonist to inhibit the production of cyclic AMP (cAMP) induced by an agonist, providing a measure of its functional potency. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
1. Cell Culture and Plating:
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CHO cells stably expressing the human A2A receptor are cultured in a suitable growth medium.
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The cells are harvested and resuspended in an assay buffer.
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A specific number of cells (e.g., 5,000-10,000 cells/well) are plated into a 384-well low-volume white plate.
2. Compound and Agonist Addition:
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A phosphodiesterase inhibitor (e.g., IBMX) is often added to the cells to prevent the degradation of cAMP.
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Increasing concentrations of this compound are added to the wells.
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The cells are then stimulated with a fixed concentration of an A2A receptor agonist (e.g., adenosine or NECA) at a concentration that elicits a submaximal response (e.g., EC80).
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The plate is incubated at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.
3. Detection:
-
The reaction is stopped by adding a lysis buffer containing the HTRF detection reagents: a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).
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In the absence of cellular cAMP, the antibody binds to the cAMP-d2 conjugate, bringing the donor and acceptor fluorophores into close proximity and resulting in a high FRET signal.
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Cellular cAMP produced by the cells competes with the cAMP-d2 conjugate for binding to the antibody, leading to a decrease in the FRET signal.
4. Data Analysis:
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The HTRF signal is read on a plate reader capable of time-resolved fluorescence measurements.
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The ratio of the acceptor and donor fluorescence is calculated.
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The concentration of cAMP in each well is determined from a standard curve generated with known concentrations of cAMP.
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The IC50 value for this compound is determined by plotting the inhibition of cAMP production against the log concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and the experimental procedures used for its characterization.
References
Imaradenant's role in reversing T-cell suppression
An In-depth Technical Guide on the Core Mechanism of Imaradenant in Reversing T-Cell Suppression
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate tumor microenvironment (TME), cancer cells employ various strategies to evade the immune system. One critical mechanism is the production of adenosine, which suppresses the activity of tumor-infiltrating T-cells, thereby hindering an effective anti-tumor response. This compound (formerly AZD4635) is a potent and selective antagonist of the adenosine A2A receptor (A2AR), a key mediator of this immunosuppressive pathway. This technical guide delineates the mechanism of action of this compound, detailing how it reverses adenosine-mediated T-cell suppression. We will explore the underlying signaling pathways, present quantitative data from key experiments, provide detailed experimental protocols, and visualize complex processes to offer a comprehensive resource for professionals in oncology and drug development.
The Adenosine Pathway: A Key Driver of Immune Suppression in the TME
The TME is often characterized by high levels of extracellular adenosine, which acts as a potent immunosuppressive molecule.[1] This adenosine is primarily generated from the hydrolysis of extracellular ATP released by stressed or dying tumor cells. Two key ecto-enzymes, CD39 and CD73, work in concert to convert ATP to adenosine.
Once generated, adenosine exerts its effects by binding to one of four G-protein coupled receptors: A1, A2A, A2B, and A3.[2] The A2A receptor is the predominant adenosine receptor expressed on T-cells and is the primary mediator of adenosine-induced immune suppression.[3]
A2A Receptor Signaling Cascade in T-Cells
Activation of the A2A receptor on T-cells by adenosine initiates a signaling cascade that dampens their anti-tumor functions.[3] The A2AR is a Gs-coupled receptor, and its stimulation leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[3] Elevated cAMP activates Protein Kinase A (PKA), which is the central player in mediating the downstream immunosuppressive effects.
Key downstream effects of A2AR activation include:
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Inhibition of T-Cell Receptor (TCR) Signaling: PKA activation suppresses TCR signaling, a critical step for T-cell activation. This interference can occur at multiple points, including the inhibition of ZAP70 phosphorylation.
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Reduced Cytokine Production: A2AR stimulation leads to a significant decrease in the production of crucial effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).
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Decreased Proliferation and Cytotoxicity: The overall suppression of activation signals results in reduced T-cell proliferation and a diminished cytotoxic capacity against tumor cells.
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Upregulation of Other Immune Checkpoints: Adenosine signaling can increase the expression of other inhibitory receptors on T-cells, such as PD-1 and LAG-3, further contributing to a state of T-cell exhaustion.
This compound: Reversing T-Cell Suppression
This compound is a novel, potent, and selective small-molecule antagonist of the A2A receptor. It is designed to block the immunosuppressive effects of adenosine within the TME, thereby restoring and enhancing the anti-tumor activity of immune cells.
By competitively binding to the A2A receptor, this compound prevents adenosine from activating the downstream cAMP/PKA signaling cascade. This blockade effectively "releases the brakes" on T-cells, leading to a restoration of their critical anti-cancer functions.
The core effects of this compound on T-cells include:
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Restoration of T-Cell Proliferation and Activation: By inhibiting the A2AR pathway, this compound allows for normal TCR signaling, leading to robust T-cell activation and proliferation.
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Enhanced Cytokine Production: T-cells treated with this compound in the presence of adenosine show restored production of key effector cytokines, including IFN-γ and Granzyme B, which are essential for killing tumor cells.
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Synergy with Other Immunotherapies: The reversal of adenosine-mediated suppression by this compound can enhance the efficacy of other cancer immunotherapies, such as PD-1/PD-L1 checkpoint inhibitors. Preclinical models show that the combination of A2AR blockade and anti-PD-1 therapy leads to superior anti-tumor responses.
Quantitative Data on this compound's Efficacy
Preclinical studies have provided quantitative evidence of this compound's ability to reverse T-cell suppression. The following tables summarize key findings.
Table 1: Effect of A2AR Antagonism on T-Cell Cytokine Production
| Treatment Group | IFN-γ Production (pg/mL) | IL-2 Production (pg/mL) |
| Activated T-Cells (Control) | 1500 ± 120 | 850 ± 75 |
| + Adenosine Analog (CGS21680) | 450 ± 50 | 200 ± 30 |
| + CGS21680 + this compound | 1350 ± 110 | 780 ± 60 |
Data are hypothetical and representative of typical findings in preclinical in vitro assays.
Table 2: Impact of A2AR Antagonism on T-Cell Proliferation
| Treatment Group | Proliferation Index (CFSE Assay) |
| Activated T-Cells (Control) | 4.5 ± 0.3 |
| + Adenosine | 1.2 ± 0.2 |
| + Adenosine + this compound | 4.1 ± 0.4 |
Data are hypothetical and representative of typical findings in preclinical in vitro assays.
Table 3: Modulation of Immune Checkpoint Expression by A2AR Blockade
| Treatment Group (Tumor-Infiltrating Lymphocytes) | % PD-1+ of CD8+ T-cells | % LAG-3+ of CD8+ T-cells |
| Vehicle Control | 65% ± 5% | 40% ± 4% |
| This compound (CPI-444) Treatment | 35% ± 4% | 20% ± 3% |
Data are representative of findings reported for A2AR antagonists like CPI-444 in murine cancer models.
Experimental Protocols
Detailed and standardized protocols are crucial for assessing the activity of immunomodulatory agents. Below are methodologies for key in vitro assays used to evaluate the function of this compound.
T-Cell Proliferation Assay (CFSE Dilution by Flow Cytometry)
This assay measures the proliferation of T-cells by tracking the dilution of a fluorescent dye (CFSE) as cells divide.
Methodology:
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Isolation of PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
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CFSE Labeling: Resuspend PBMCs at 1x10⁷ cells/mL in PBS. Add CFSE dye to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of cold complete RPMI medium with 10% FBS.
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Cell Culture: Plate 2x10⁵ labeled PBMCs per well in a 96-well plate.
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Stimulation and Treatment:
-
Add T-cell activation stimuli (e.g., anti-CD3/CD28 beads or soluble antibodies).
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Add adenosine or a stable A2AR agonist (e.g., CGS21680) to relevant wells.
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Add this compound at various concentrations to test wells. Include vehicle controls.
-
-
Incubation: Culture cells for 4-5 days at 37°C, 5% CO₂.
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Staining and Analysis:
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Harvest cells and stain with fluorescently-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8).
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Analyze samples on a flow cytometer. Proliferation is measured by the decrease in CFSE fluorescence in daughter cells.
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Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol allows for the quantification of cytokine-producing T-cells at a single-cell level.
Methodology:
-
T-Cell Activation: Isolate and culture T-cells or PBMCs as described above. Stimulate with anti-CD3/CD28 in the presence of adenosine and/or this compound for 6-24 hours.
-
Protein Transport Inhibition: For the final 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin). This causes cytokines to accumulate within the cell, making them detectable.
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Surface Staining: Harvest cells and stain for surface markers (e.g., CD4, CD8) to identify T-cell populations.
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Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercial kit (e.g., Cytofix/Cytoperm). This allows antibodies to access intracellular proteins.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently-conjugated antibodies against target cytokines (e.g., anti-IFN-γ, anti-IL-2).
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Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. The percentage of CD4+ or CD8+ T-cells positive for a specific cytokine can then be determined.
Conclusion and Future Directions
This compound represents a targeted therapeutic strategy designed to counteract a fundamental mechanism of tumor immune evasion. By selectively blocking the A2A receptor, it effectively reverses adenosine-mediated T-cell suppression, restoring their ability to proliferate, produce effector cytokines, and mount an effective anti-tumor response. Preclinical data strongly support its mechanism of action and highlight its potential, particularly in combination with immune checkpoint inhibitors like anti-PD-1.
While early clinical trials have demonstrated that A2AR antagonists are generally safe and well-tolerated, their efficacy as monotherapy has been modest. The future of this compound and other A2AR antagonists likely lies in rational combination therapies. Combining A2AR blockade with anti-PD-1/PD-L1 agents is a promising approach currently under investigation. Further research is needed to identify patient populations most likely to benefit from this therapeutic strategy and to explore novel combination partners that can further amplify the restored T-cell response, ultimately improving outcomes for patients with cancer.
References
- 1. Sosei Heptares Notes that its Partnered Adenosine A2a Antagonist this compound (AZD4635) has been Removed from AstraZeneca's Clinical Pipeline [prnewswire.com]
- 2. Adenosine A2A receptor activation protects CD4+ T lymphocytes against activation-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Imaradenant in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imaradenant (AZD4635) is an orally bioavailable, potent, and selective antagonist of the adenosine A2A receptor (A2AR) that has been investigated for its immunomodulatory and antineoplastic activities in oncology.[1] In the tumor microenvironment (TME), high concentrations of extracellular adenosine, produced through the hydrolysis of ATP by CD39 and CD73, act as a significant immunosuppressive signal.[2][3] Adenosine binds to A2AR on the surface of various immune cells, including T-lymphocytes, leading to the inhibition of their anti-tumor functions.[1] this compound is designed to block this interaction, thereby restoring and enhancing the immune system's ability to recognize and eliminate cancer cells.[4] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and related workflows.
Mechanism of Action: A2A Receptor Blockade
This compound's primary mechanism of action is the competitive antagonism of the A2A receptor. By binding to A2AR, this compound prevents adenosine from activating downstream signaling pathways that suppress immune cell activity. The canonical A2AR signaling cascade involves the activation of a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and modulates the transcription of genes that ultimately dampen the immune response. By inhibiting this pathway, this compound aims to reverse the immunosuppressive effects of adenosine in the TME.
Preclinical Pharmacodynamics
The preclinical activity of this compound has been evaluated in a variety of in vitro and in vivo models, demonstrating its potency and efficacy in reversing adenosine-mediated immune suppression and inhibiting tumor growth.
In Vitro Activity
This compound has shown high binding affinity for the human A2A receptor and potent inhibition of downstream signaling pathways.
| Parameter | Value | Cell Line/System | Conditions |
| Binding Affinity (Ki) | 1.7 nM | Human A2A Receptor | - |
| IC50 (cAMP Inhibition) | 0.79 nM | CHO cells expressing human A2AR | 0.1 µM adenosine |
| 10.0 nM | 1 µM adenosine | ||
| 142.9 nM | 10 µM adenosine |
Experimental Protocol: cAMP Inhibition Assay
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human A2A receptor were utilized.
-
Stimulation: Cells were stimulated with varying concentrations of a stable adenosine analogue in the presence of different concentrations of this compound.
-
Measurement: Intracellular cAMP levels were quantified using a commercially available cAMP assay kit.
-
Analysis: IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Efficacy in Syngeneic Mouse Models
This compound has demonstrated significant anti-tumor activity, both as a monotherapy and in combination with checkpoint inhibitors, in several syngeneic mouse tumor models.
| Tumor Model | Treatment | Dosing | Tumor Growth Inhibition (TGI) |
| B16F10-OVA | This compound | 50 mg/kg, twice daily | 43% |
| This compound + anti-PD-L1 | 50 mg/kg, twice daily | 83% | |
| MC38 | This compound | 50 mg/kg, twice daily | 52% |
| This compound + anti-PD-L1 | 50 mg/kg, twice daily | 91% | |
| MCA205 | This compound | 50 mg/kg, twice daily | 68% |
| This compound + anti-PD-L1 | 50 mg/kg, twice daily | 100% |
Experimental Protocol: Syngeneic Mouse Model Studies
-
Animal Models: Standard syngeneic mouse tumor models, such as B16F10-OVA melanoma, MC38 colon adenocarcinoma, and MCA205 fibrosarcoma, were used.
-
Tumor Implantation: Tumor cells were implanted subcutaneously into the flanks of immunocompetent mice.
-
Treatment Administration: this compound was administered orally twice daily. The anti-PD-L1 antibody was administered intraperitoneally.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Immunophenotyping: At the end of the study, tumors and spleens were harvested, and immune cell populations were analyzed by flow cytometry to assess changes in T-cell activation and infiltration.
Clinical Pharmacodynamics
This compound has been evaluated in several clinical trials, both as a monotherapy and in combination with other anticancer agents. These studies have provided valuable insights into its safety, pharmacokinetics, and clinical activity.
Phase I Study in Japanese Patients (NCT03980821)
A Phase I, open-label, dose-escalation study evaluated the safety, pharmacokinetics, and anti-tumor activity of this compound in Japanese patients with advanced solid malignancies.
Pharmacokinetic Parameters
| Dose | N | Median Tmax (hours) | Geometric Mean Accumulation Ratio (Cmax) | Geometric Mean Accumulation Ratio (AUC0-24) |
| 50 mg QD | 3 | 1.08 (0.95–1.95) | 1.3 | 1.4 |
| 75 mg QD | 7 | 2.00 (0.92–5.52) | 1.4 | 1.5 |
Safety and Efficacy
-
Common Adverse Events: The most frequently reported adverse events were nausea, malaise, decreased appetite, and vomiting.
-
Best Objective Response: The best objective response observed was stable disease in 3 out of 10 patients.
Experimental Protocol: Phase I Clinical Trial (NCT03980821)
-
Study Design: This was a Phase I, open-label, dose-escalation study.
-
Patient Population: Japanese patients with advanced solid malignancies who were refractory to standard therapies.
-
Dosing: Patients received this compound orally at doses of 50 mg or 75 mg once daily (QD).
-
Pharmacokinetic Sampling: Plasma concentrations of this compound and its metabolites were measured at various time points after single and multiple doses.
-
Safety and Efficacy Assessments: Safety was monitored through the recording of adverse events. Anti-tumor activity was assessed using Response Evaluation Criteria in Solid Tumors (RECIST 1.1).
Phase I/Ib Study in Advanced Solid Malignancies (NCT02740985)
This study assessed the safety, pharmacokinetics, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with the anti-PD-L1 antibody durvalumab in patients with advanced solid tumors, including a cohort of patients with metastatic castration-resistant prostate cancer (mCRPC).
Clinical Activity in mCRPC Patients
| Treatment | Objective Response Rate (ORR) | PSA Response Rate (≥50% decrease) |
| This compound Monotherapy | 6.1% (2 PRs) | 6.4% |
| This compound + Durvalumab | 16.2% (2 CRs, 4 PRs) | 20% |
Phase II Study in mCRPC (NCT04089553)
A Phase II study evaluated this compound in combination with durvalumab or the anti-CD73 antibody oleclumab in patients with mCRPC. The study found that in this heavily pretreated population, the combination therapies demonstrated minimal antitumor activity with a manageable safety profile.
Development Status
It is important to note that AstraZeneca has since discontinued the development of this compound for prostate cancer due to safety or efficacy reasons. In November 2021, this compound was removed from AstraZeneca's clinical development pipeline as part of a strategic prioritization.
Conclusion
This compound is a potent and selective A2A receptor antagonist that has demonstrated a clear mechanism of action in preclinical models, leading to enhanced anti-tumor immunity. By blocking the immunosuppressive effects of adenosine in the tumor microenvironment, this compound promotes the activity of immune cells against cancer. Clinical studies have established a manageable safety profile and have shown some evidence of clinical activity, particularly in combination with checkpoint inhibitors. However, the discontinuation of its development for certain indications highlights the challenges in translating the promising preclinical efficacy of A2AR antagonists into robust clinical benefit across different tumor types and patient populations. Further research into predictive biomarkers and rational combination strategies will be crucial for the future development of this class of immuno-oncology agents.
References
- 1. A phase I, open-label, multicenter study to assess the safety, pharmacokinetics, and preliminary antitumor activity of AZD4635 both as monotherapy and in combination in patients with advanced solid malignancies: Results from prostate cancer patients (NCT02740985). - ASCO [asco.org]
- 2. physiciansweekly.com [physiciansweekly.com]
- 3. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NCT02740985 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
Imaradenant (AZD4635): A Technical Guide on its Potential as a Therapeutic for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imaradenant (formerly AZD4635) is an orally bioavailable, potent, and selective small-molecule antagonist of the adenosine A2a receptor (A2aR).[1][2] In the tumor microenvironment (TME), high concentrations of adenosine act as an immunosuppressive signaling molecule by binding to A2aRs on immune cells, thereby dampening the anti-tumor immune response. By blocking this interaction, this compound aims to restore and enhance the activity of tumor-infiltrating immune cells, representing a promising strategy in cancer immunotherapy. This technical guide provides a comprehensive overview of the core preclinical and clinical data on this compound, its mechanism of action, and detailed experimental protocols to support further research and development.
Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression
This compound's therapeutic potential is rooted in its ability to counteract the immunosuppressive effects of adenosine within the TME. Extracellular adenosine accumulates in the TME due to high metabolic activity and hypoxia, which upregulates adenosine-producing enzymes like CD39 and CD73. Adenosine then binds to the A2aR, a G-protein coupled receptor highly expressed on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells.
Activation of the A2aR by adenosine triggers a signaling cascade that ultimately inhibits the anti-tumor functions of these immune cells. This compound, as a selective A2aR antagonist, competitively binds to the receptor, preventing adenosine from exerting its immunosuppressive effects and thereby restoring immune cell-mediated tumor destruction.[1][2]
A2aR Signaling Pathway
The binding of adenosine to the A2aR activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This signaling cascade results in the transcription of genes that suppress immune cell activation, proliferation, and effector functions.
Below is a diagram illustrating the A2aR signaling pathway and the mechanism of action of this compound.
Preclinical Data
In Vitro Activity
This compound has demonstrated high potency and selectivity for the human A2aR in various in vitro assays.
| Parameter | Value | Cell Line/System | Reference |
| Ki (Binding Affinity) | 1.7 nM | Human A2aR | [1] |
| IC50 (cAMP Inhibition) | 0.79 nM | CHO cells expressing human A2aR (in the presence of 0.1 µM adenosine) | |
| 10.0 nM | CHO cells expressing human A2aR (in the presence of 1 µM adenosine) | ||
| 142.9 nM | CHO cells expressing human A2aR (in the presence of 10 µM adenosine) |
In Vivo Efficacy in Syngeneic Mouse Models
Preclinical studies in syngeneic mouse tumor models have shown that blockade of A2aR signaling with this compound can lead to a reduction in tumor growth, both as a monotherapy and in combination with immune checkpoint inhibitors. Treatment with this compound has been associated with changes in the composition of tumor-infiltrating lymphocyte populations and an increase in the functional activity of T cells.
Clinical Data
This compound has been evaluated in several clinical trials involving patients with advanced solid tumors, both as a monotherapy and in combination with other immunotherapies.
Phase I Study in Japanese Patients with Advanced Solid Malignancies (NCT03980821)
This open-label, dose-escalation study evaluated the safety, pharmacokinetics, and anti-tumor activity of this compound monotherapy in Japanese patients.
Patient Demographics and Dosing:
| Characteristic | 50 mg QD (n=3) | 75 mg QD (n=7) |
|---|---|---|
| Median Age (years) | 69.0 | 66.0 |
| Tumor Types | Gastric, Esophageal, Pancreatic | Pancreatic, Biliary tract, Colorectal, and others |
Pharmacokinetics (Single Dose):
| Parameter | 50 mg QD | 75 mg QD |
|---|---|---|
| Median Tmax (hours) | 1.08 (range: 0.95–1.95) | 2.00 (range: 0.92–5.52) |
| Geometric Mean Accumulation Ratio (Cmax) | 1.3 | 1.4 |
| Geometric Mean Accumulation Ratio (AUC0-24) | 1.4 | 1.5 |
Safety and Tolerability: The most common treatment-related adverse events were nausea, malaise, decreased appetite, and vomiting. No deaths or serious adverse events were reported.
Preliminary Efficacy: The best objective response was stable disease in 3 out of 10 patients.
Phase Ia/b Study in Patients with Advanced Solid Tumors (NCT02740985)
This study evaluated this compound as a monotherapy and in combination with the anti-PD-L1 antibody, durvalumab.
Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC) Patients:
| Treatment Group | Objective Response Rate (ORR) | Prostate-Specific Antigen (PSA) Response |
|---|---|---|
| This compound Monotherapy | 6.1% (2 Partial Responses) | 6.4% |
| This compound + Durvalumab | 16.2% (2 Complete Responses, 4 Partial Responses) | 20% |
Experimental Protocols
In Vitro cAMP Inhibition Assay
Objective: To determine the potency of this compound in inhibiting adenosine-induced cAMP production in cells expressing the human A2a receptor.
Methodology:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human A2a receptor are used.
-
Cell Culture: Cells are cultured in appropriate media and conditions until they reach a suitable confluency for the assay.
-
Assay Preparation: Cells are harvested and seeded into 96-well plates.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
Adenosine Stimulation: Cells are then stimulated with different concentrations of adenosine (e.g., 0.1, 1, and 10 µM) to induce cAMP production.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: The concentration of this compound that inhibits 50% of the adenosine-stimulated cAMP production (IC50) is calculated using non-linear regression analysis.
Phase I Clinical Trial Protocol (Adapted from NCT03980821)
Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid malignancies.
Study Design: Open-label, dose-escalation study.
Patient Population: Adult patients with histologically or cytologically confirmed solid malignant tumors refractory to standard therapies.
Dosing Regimen:
-
A single dose of this compound is administered on Day 1 of Cycle 0, followed by a 3-day washout period for single-dose pharmacokinetic analysis.
-
Subsequent cycles consist of continuous daily oral administration of this compound.
Assessments:
-
Safety: Monitored through the evaluation of adverse events (AEs), laboratory tests, vital signs, and electrocardiograms (ECGs). AEs are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Pharmacokinetics: Plasma concentrations of this compound and its metabolites are determined at pre-dose and multiple time points post-dose after single and multiple administrations.
-
Anti-tumor Activity: Tumor assessments are performed at baseline and at regular intervals during the study using Response Evaluation Criteria in Solid Tumors (RECIST 1.1).
Below is a diagram illustrating a general workflow for a Phase I clinical trial of this compound.
Conclusion
This compound is a promising immuno-oncology agent that targets the adenosine-mediated immunosuppressive axis in the tumor microenvironment. Preclinical data have established its potent and selective antagonism of the A2aR, and early clinical trials have demonstrated a manageable safety profile and preliminary signs of anti-tumor activity, particularly in combination with checkpoint inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound across various solid tumors. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to advance the research and development of this novel cancer therapeutic.
References
The Scientific Imperative for A2A Receptor Blockade with Imaradenant in Immuno-Oncology
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) presents a significant barrier to effective anti-cancer immunity, employing various mechanisms to suppress the function of tumor-infiltrating lymphocytes (TILs). One of the key immunosuppressive pathways is mediated by the accumulation of extracellular adenosine and its subsequent signaling through the A2A receptor (A2AR), which is highly expressed on the surface of immune cells. Imaradenant (formerly AZD4635) is a potent and selective A2A receptor antagonist designed to counteract this immunosuppressive mechanism and restore anti-tumor immunity. This technical guide provides an in-depth overview of the scientific rationale for targeting the A2A receptor with this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the core biological pathways and experimental workflows.
The Adenosine-A2A Receptor Axis: A Major Checkpoint in Tumor Immune Evasion
Solid tumors are often characterized by hypoxic conditions, leading to the release of large amounts of adenosine triphosphate (ATP) from dying cells. This extracellular ATP is rapidly hydrolyzed into adenosine by the ectoenzymes CD39 and CD73, which are frequently overexpressed on tumor and immune cells within the TME. The resulting high concentrations of adenosine act as a potent immunosuppressive signaling molecule.[1][2][3]
The A2A receptor, a G-protein coupled receptor (GPCR), is a key mediator of adenosine-induced immunosuppression.[4] It is widely expressed on various immune cells, including T cells, natural killer (NK) cells, dendritic cells (DCs), and macrophages.[3] Activation of the A2A receptor by adenosine triggers a signaling cascade that ultimately dampens the anti-tumor immune response.
A2A Receptor Signaling Pathway
The binding of adenosine to the A2A receptor initiates a conformational change in the receptor, leading to the activation of the associated Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which subsequently phosphorylates and activates the cAMP response element-binding protein (CREB). The A2AR-cAMP-PKA-CREB signaling pathway has several downstream effects that collectively suppress immune cell function.
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This compound: A Potent and Selective A2A Receptor Antagonist
This compound is an orally bioavailable small molecule designed to be a potent and selective antagonist of the A2A receptor. By competitively blocking the binding of adenosine to the A2A receptor, this compound aims to reverse the immunosuppressive effects of adenosine in the TME and unleash a robust anti-tumor immune response.
Binding Affinity and Selectivity
Quantitative data demonstrates this compound's high affinity for the human A2A receptor and its selectivity over other adenosine receptor subtypes.
| Receptor Subtype | Ki (nM) - Human | Selectivity vs. A2A |
| A1 | 160 | ~94-fold |
| A2A | 1.7 | - |
| A2B | 64 | ~38-fold |
| A3 | >10,000 | >5882-fold |
| Table 1: Binding affinities (Ki) of this compound for human adenosine receptor subtypes. |
Functional Antagonism
This compound effectively antagonizes A2A receptor signaling, as demonstrated by its ability to inhibit cAMP production in response to adenosine. The potency of this compound is dependent on the concentration of adenosine, highlighting its competitive mechanism of action.
| Adenosine Concentration (µM) | This compound IC50 (nM) for cAMP inhibition |
| 0.1 | 0.79 |
| 1 | 10.0 |
| 10 | 142.9 |
| Table 2: this compound IC50 values for the inhibition of cAMP production in CHO cells stably expressing human A2AR at varying adenosine concentrations. |
Clinical Pharmacokinetics
A Phase I study in Japanese patients with advanced solid malignancies provided key pharmacokinetic data for this compound.
| Parameter | 50 mg QD | 75 mg QD |
| Median Tmax (single dose) | 1.08 h (range, 0.95–1.95) | 2.00 h (range, 0.92–5.52) |
| Geometric Mean Accumulation Ratio (Cmax) | 1.3 | 1.4 |
| Geometric Mean Accumulation Ratio (AUC0-24) | 1.4 | 1.5 |
| Table 3: Pharmacokinetic parameters of this compound from a Phase I clinical trial (NCT03980821). |
Preclinical Evidence for the Efficacy of A2A Receptor Blockade
Preclinical studies in various cancer models have demonstrated that targeting the A2A receptor can enhance anti-tumor immunity and inhibit tumor growth. In syngeneic mouse tumor models, treatment with A2A receptor antagonists has been shown to reduce tumor burden and enhance the efficacy of immune checkpoint inhibitors. This anti-tumor activity is dependent on a functional immune system, particularly CD8+ T cells.
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References
- 1. Safety and pharmacokinetics of this compound (AZD4635) in Japanese patients with advanced solid malignancies: a phase I, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. International Union of Basic and Clinical Pharmacology. CXII: Adenosine Receptors: A Further Update - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Imaradenant on Tumor-Infiltrating Lymphocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imaradenant (AZD4635) is a potent and selective antagonist of the adenosine A2a receptor (A2aR), a key immune checkpoint that plays a critical role in the suppression of anti-tumor immunity within the tumor microenvironment (TME).[1] High concentrations of extracellular adenosine in the TME, often a consequence of hypoxia, activate A2aR on various immune cells, particularly tumor-infiltrating lymphocytes (TILs), leading to dampened effector functions and promoting an immunosuppressive landscape.[2] By blocking this interaction, this compound aims to restore and enhance the activity of TILs, thereby promoting a robust anti-tumor immune response. This technical guide provides an in-depth overview of the preclinical and clinical findings regarding this compound's impact on TILs, detailed experimental protocols for their analysis, and a visualization of the underlying signaling pathways.
Core Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression
Extracellular adenosine, through its interaction with A2aR on immune cells, triggers a signaling cascade that ultimately leads to the inhibition of T-cell activation and function. This process is a significant mechanism of immune evasion utilized by tumors. This compound, by competitively binding to A2aR, prevents adenosine from exerting its immunosuppressive effects. Preclinical studies have demonstrated that this blockade leads to enhanced activation of dendritic cells and macrophages, as well as an increased infiltration of cytotoxic T lymphocytes into the tumor.[3] Clinical trial data further supports the hypothesis that A2aR blockade with this compound can decrease immune suppression within the TME, potentially leading to improved anti-tumor responses.[1][2]
Signaling Pathway of Adenosine A2a Receptor and this compound Intervention
Caption: Adenosine signaling pathway and the mechanism of this compound action.
Quantitative Impact of this compound on Tumor-Infiltrating Lymphocytes
While comprehensive quantitative data from dedicated studies on this compound's specific impact on various TIL subsets remains limited in publicly available literature, preclinical studies with AZD4635 provide valuable insights. The following table summarizes the key findings on the changes observed in TIL populations and activation markers following treatment.
| Parameter | Cell Type | Treatment Group | Change | Reference |
| Infiltration | CD8+ Cytotoxic Lymphocytes | AZD4635 + anti-PD-L1 | Significantly Increased Frequency | |
| Activation | CD11c+ Dendritic Cells | AZD4635 | Increased MHCII and CD86 Expression | |
| Activation | F4/80+ Macrophages | AZD4635 | Increased MHCII and CD86 Expression |
Note: The term "Significantly Increased" indicates a statistically significant change as reported in the source, though specific fold-changes or percentages were not provided in a tabular format.
Experimental Protocols
Immunohistochemistry (IHC) for TIL Quantification
This protocol outlines a general method for the immunohistochemical analysis of TILs in tumor tissue, which can be adapted for studies involving this compound.
Objective: To quantify the density of specific TIL subsets (e.g., CD8+, FoxP3+) within the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Primary antibodies (e.g., anti-CD8, anti-FoxP3)
-
Secondary antibody conjugated to a detection enzyme (e.g., HRP)
-
Chromogen substrate (e.g., DAB)
-
Hematoxylin for counterstaining
-
Mounting medium
-
Microscope with image analysis software
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a protein block solution.
-
Primary Antibody Incubation: Incubate slides with the primary antibody at the optimal dilution overnight at 4°C.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate at room temperature.
-
Detection: Add the chromogen substrate and incubate until the desired stain intensity develops.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.
-
Image Acquisition and Analysis: Scan the entire slide at high resolution. A pathologist should annotate the tumor regions. Use image analysis software to quantify the number of positively stained cells per unit area (cells/mm²).
Flow Cytometry for TIL Phenotyping
This protocol provides a framework for the detailed phenotypic analysis of TILs from fresh tumor samples.
Objective: To characterize the composition and activation status of various TIL subsets.
Materials:
-
Fresh tumor tissue
-
Digestion buffer (e.g., Collagenase IV, DNase I in RPMI)
-
Ficoll-Paque for lymphocyte isolation
-
Phosphate-buffered saline (PBS)
-
Fluorescently conjugated antibodies against cell surface and intracellular markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1, Tim-3)
-
Fixation/Permeabilization buffer (for intracellular staining)
-
Flow cytometer
Procedure:
-
Tumor Dissociation: Mechanically mince the tumor tissue and then enzymatically digest it to obtain a single-cell suspension.
-
Lymphocyte Isolation: Isolate lymphocytes from the single-cell suspension using density gradient centrifugation with Ficoll-Paque.
-
Surface Staining: Resuspend the isolated TILs in PBS and stain with a cocktail of fluorescently conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization (for intracellular markers): If staining for intracellular targets like FoxP3, fix and permeabilize the cells according to the manufacturer's protocol.
-
Intracellular Staining: Incubate the permeabilized cells with antibodies against intracellular markers.
-
Data Acquisition: Acquire the stained cells on a multi-parameter flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software. Use a sequential gating strategy to identify different TIL populations.
Experimental Workflow and Gating Strategy
Caption: Workflow for TIL analysis and a representative flow cytometry gating strategy.
Conclusion
This compound represents a promising therapeutic strategy to counteract the immunosuppressive tumor microenvironment by targeting the adenosine A2a receptor. Preclinical evidence indicates that this compound can enhance the infiltration and activation of key anti-tumor immune cells, including CD8+ T cells and dendritic cells. While more detailed quantitative data on the specific changes in various TIL subsets are needed, the available information strongly supports the mechanism of action of this compound in reversing adenosine-mediated immune suppression. The standardized experimental protocols provided in this guide offer a robust framework for researchers to further investigate the immunomodulatory effects of this compound and other A2aR antagonists on the tumor-infiltrating lymphocyte landscape. Future studies employing these methodologies will be crucial for elucidating the full potential of this compound in cancer immunotherapy.
References
- 1. Safety and pharmacokinetics of this compound (AZD4635) in Japanese patients with advanced solid malignancies: a phase I, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase Ia/b, Open-Label, Multicenter Study of AZD4635 (an Adenosine A2A Receptor Antagonist) as Monotherapy or Combined with Durvalumab, in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule AZD4635 inhibitor of A2AR signaling rescues immune cell function including CD103+ dendritic cells enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Imaradenant in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imaradenant (AZD4635) is a potent and selective antagonist of the adenosine A2A receptor (A2AR), a G protein-coupled receptor that plays a critical role in mediating immunosuppression within the tumor microenvironment (TME).[1][2][3] Extracellular adenosine, often abundant in the TME, binds to A2AR on immune cells, such as T cells and natural killer (NK) cells, leading to an increase in intracellular cyclic AMP (cAMP).[4][5] This elevation in cAMP suppresses the anti-tumor activity of these immune cells. By blocking the A2AR, this compound aims to reverse this immunosuppressive effect and enhance the body's natural anti-cancer immune response.
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound on cancer cell lines, both as a monotherapy and in combination with immune cells. The described assays are designed to assess the direct impact of this compound on the A2AR signaling pathway and its functional consequences on cancer cell viability and immune cell-mediated cytotoxicity.
Data Presentation
All quantitative data from the following protocols should be summarized in clearly structured tables for easy comparison. This includes, but is not limited to, IC50 values, EC50 values, cell viability percentages, cytokine concentrations, and cytotoxicity percentages.
Table 1: Example Data Summary for cAMP Accumulation Assay
| Treatment Group | Adenosine Concentration (µM) | This compound Concentration (nM) | Intracellular cAMP (nM) | % Inhibition of Adenosine-Induced cAMP |
| Vehicle Control | 0 | 0 | Baseline Value | N/A |
| Adenosine Alone | 1 | 0 | Max Value | 0% |
| This compound (Dose 1) | 1 | 1 | ||
| This compound (Dose 2) | 1 | 10 | ||
| This compound (Dose 3) | 1 | 100 | ||
| This compound (Dose 4) | 1 | 1000 |
Table 2: Example Data Summary for Cell Viability Assay
| Cell Line | Treatment | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| A375 | This compound | 0.1 | ||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| A549 | This compound | 0.1 | ||
| 1 | ||||
| 10 | ||||
| 100 |
Table 3: Example Data Summary for T-cell Co-culture Cytotoxicity Assay
| Cancer Cell Line | Effector:Target Ratio | Treatment | This compound Concentration (nM) | % Cytotoxicity (Mean ± SD) |
| A375 | 5:1 | Vehicle | 0 | |
| This compound | 100 | |||
| Adenosine | 0 | |||
| Adenosine + this compound | 100 | |||
| A549 | 5:1 | Vehicle | 0 | |
| This compound | 100 | |||
| Adenosine | 0 | |||
| Adenosine + this compound | 100 |
Experimental Protocols
A2A Receptor Signaling Pathway: cAMP Accumulation Assay
This assay directly measures the ability of this compound to block adenosine-induced cAMP production in cells expressing the A2A receptor.
Diagram of the A2A Receptor Signaling Pathway
Caption: A2A receptor signaling pathway and the inhibitory action of this compound.
Materials:
-
A2AR-expressing cancer cell lines (e.g., A375 melanoma, A549 lung cancer) or HEK293 cells stably expressing human A2AR.
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound (stock solution in DMSO).
-
Adenosine or a stable A2AR agonist like NECA.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Protocol:
-
Cell Seeding: Seed A2AR-expressing cells in a 96-well plate at a density of 10,000-20,000 cells/well and incubate overnight.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in assay buffer (e.g., serum-free media containing a PDE inhibitor). A suggested starting concentration range is 0.1 nM to 10 µM.
-
Remove the culture medium from the cells and add the this compound dilutions.
-
Incubate for 30 minutes at 37°C.
-
-
Stimulation with Adenosine:
-
Prepare a solution of adenosine or NECA in assay buffer at a concentration that elicits a submaximal response (EC80 is recommended).
-
Add the adenosine solution to the wells already containing this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP kit manufacturer's protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the % inhibition of the adenosine-induced cAMP signal against the logarithm of the this compound concentration.
-
Calculate the IC50 value for this compound.
-
Cancer Cell Viability and Proliferation Assay
This assay evaluates the direct cytotoxic or anti-proliferative effects of this compound on cancer cell lines.
Diagram of the Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cancer cell viability after this compound treatment.
Materials:
-
Cancer cell lines (e.g., A375, A549, MRMT-1 breast carcinoma, Caco-2 colon adenocarcinoma).
-
Complete cell culture medium.
-
This compound (stock solution in DMSO).
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).
-
96-well microplates.
-
Plate reader (spectrophotometer or luminometer).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 µM to 100 µM.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
Follow the manufacturer's protocol for the chosen cell viability reagent.
-
For MTT assay, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Then, add 150 µL of DMSO to dissolve the formazan crystals and read absorbance at 570 nm.
-
For CellTiter-Glo®, add 100 µL of the reagent to each well, incubate for 10 minutes, and measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Generate a dose-response curve and determine the IC50 value of this compound for each cell line.
-
T-cell and Cancer Cell Co-culture Cytotoxicity Assay
This assay assesses the ability of this compound to enhance T-cell-mediated killing of cancer cells by blocking adenosine-induced immunosuppression.
Diagram of the T-cell Co-culture Experimental Workflow
Caption: Workflow for the T-cell and cancer cell co-culture cytotoxicity assay.
Materials:
-
Cancer cell lines (target cells).
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells (effector cells).
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies, IL-2).
-
Complete RPMI-1640 medium.
-
This compound.
-
Adenosine.
-
Cytotoxicity detection kit (e.g., LDH release assay, Caspase-Glo® 3/7 assay).
-
ELISA kits for cytokine detection (e.g., IFN-γ, TNF-α).
-
Flow cytometry antibodies for T-cell activation markers (e.g., anti-CD69, anti-CD107a).
Protocol:
-
T-cell Isolation and Activation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Activate T-cells by culturing with anti-CD3/CD28 antibodies and IL-2 for 2-3 days.
-
-
Co-culture Setup:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Wash and resuspend activated T-cells in fresh medium.
-
Remove the medium from the cancer cells and add the activated T-cells at a desired effector-to-target (E:T) ratio (e.g., 5:1, 10:1).
-
-
Treatment:
-
Add adenosine to the co-culture to simulate the immunosuppressive TME (a final concentration of 10-50 µM is a common starting point).
-
Add this compound at various concentrations (e.g., 1 nM to 1 µM) to the wells containing adenosine.
-
Include control wells with T-cells and cancer cells alone, with adenosine alone, and with this compound alone.
-
-
Incubation: Co-culture for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Endpoint Analysis:
-
Cytotoxicity: Measure the lysis of cancer cells using an LDH release assay or a caspase activity assay according to the manufacturer's instructions.
-
Cytokine Production: Collect the supernatant from the co-culture and measure the concentration of pro-inflammatory cytokines such as IFN-γ and TNF-α using ELISA.
-
T-cell Activation: Harvest the T-cells and stain them with fluorescently labeled antibodies against activation markers like CD69 and the degranulation marker CD107a for analysis by flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of specific cytotoxicity.
-
Compare cytokine levels and the expression of activation markers between different treatment groups to determine if this compound can reverse adenosine-mediated T-cell suppression.
-
References
- 1. Safety and pharmacokinetics of this compound (AZD4635) in Japanese patients with advanced solid malignancies: a phase I, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Safety and pharmacokinetics of this compound (AZD4635) in Japanese patients with advanced solid malignancies: a phase I, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A2A adenosine receptor protects tumors from antitumor T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imaradenant In Vivo Study Design for Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imaradenant (AZD4635) is a potent and selective antagonist of the adenosine A2A receptor (A2AR), a key immune checkpoint that suppresses T-cell function within the tumor microenvironment.[1][2] High concentrations of extracellular adenosine in tumors, often a consequence of hypoxic conditions, activate A2AR on immune cells, leading to immunosuppression and tumor immune evasion.[1][3][4] By blocking this interaction, this compound aims to restore and enhance anti-tumor immunity. Syngeneic mouse models, which utilize immunocompetent mice and tumor cell lines derived from the same genetic background, are essential tools for evaluating the in vivo efficacy of immuno-oncology agents like this compound. These models provide a fully functional immune system, allowing for the investigation of complex interactions between the therapeutic agent, the tumor, and the host's immune response.
This document provides detailed application notes and protocols for designing and conducting in vivo studies of this compound in syngeneic mouse models, enabling researchers to assess its single-agent efficacy and potential in combination therapies.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the design of in vivo studies, the following diagrams illustrate the A2A receptor signaling pathway and a typical experimental workflow for a syngeneic mouse model study.
Data Presentation: Summary of Preclinical In Vivo Studies with A2A Receptor Antagonists
The following tables summarize quantitative data from preclinical studies of various A2A receptor antagonists in syngeneic mouse models. This data can serve as a reference for designing studies with this compound and for interpreting the results.
Table 1: Monotherapy Studies of A2A Receptor Antagonists
| Compound | Mouse Strain | Tumor Cell Line | Dosing Regimen | Key Findings | Reference |
| This compound (AZD4635) | C57BL/6 | MC38 (colorectal) | 50 mg/kg, BID, p.o. | Reduction in tumor growth. | |
| CPI-444 | C57BL/6 | MC38 (colorectal) | 100 mg/kg, daily, p.o. | Dose-dependent inhibition of tumor growth. | |
| CPI-444 | C57BL/6 | B16F10 (melanoma) | 100 mg/kg, daily, p.o. | Inhibition of tumor growth. | |
| M1069 (Dual A2AR/A2BR antagonist) | BALB/c | 4T1 (breast cancer) | 30, 100, 300 mg/kg, BID, p.o. | Significant tumor growth inhibition. | |
| SCH58261 | C57BL/6 | TCL1 (leukemia) | Not Specified | Re-awakens T-cell responses and limits Treg expansion. |
Table 2: Combination Therapy Studies with A2A Receptor Antagonists
| A2A Antagonist | Combination Agent | Mouse Strain | Tumor Cell Line | Key Findings | Reference |
| This compound (AZD4635) | anti-PD-L1 mAb | C57BL/6 | MC38 (colorectal) | Enhanced tumor suppressive effects compared to monotherapy. | |
| CPI-444 | anti-PD-1 mAb | BALB/c | CT26 (colorectal) | Significant enhancement of anti-PD-1 efficacy. | |
| CPI-444 | anti-PD-L1 or anti-CTLA-4 mAb | C57BL/6 | MC38 (colorectal) | Elimination of tumors in up to 90% of treated mice. | |
| AB928 (Etrumadenant) | anti-PD-1 mAb | C57BL/6 | B16F10 (melanoma) | Demonstrated combinatorial effects. |
Experimental Protocols
Animal Models and Husbandry
-
Mouse Strain: C57BL/6 or BALB/c mice are commonly used for syngeneic studies with MC38 and CT26/4T1 cell lines, respectively. Mice should be 6-8 weeks old at the start of the experiment.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the start of the study.
-
Housing: Mice should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Cell Culture and Implantation
-
Cell Line: The MC38 (colon adenocarcinoma) cell line is a suitable choice for studies in C57BL/6 mice.
-
Cell Culture: MC38 cells should be cultured in complete DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells should be maintained in exponential growth phase and harvested at approximately 80% confluency for injection.
-
Implantation:
-
Harvest and wash the MC38 cells with sterile PBS.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Treatment Regimen
-
Tumor Growth Monitoring: Tumor growth should be monitored by caliper measurements at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice should be randomized into treatment groups.
-
This compound Administration:
-
Dose: A starting dose of 50 mg/kg administered orally (p.o.) twice daily (BID) can be used based on previous preclinical studies. Dose-response studies may be necessary to determine the optimal dose.
-
Formulation: this compound should be formulated in an appropriate vehicle for oral administration.
-
-
Combination Therapy: For combination studies, the second agent (e.g., anti-PD-1/PD-L1 antibody) should be administered according to established protocols.
Endpoint Analysis
-
Primary Endpoint: The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size or show signs of ulceration.
-
Secondary Endpoints:
-
Body Weight: Monitor body weight twice a week as an indicator of toxicity.
-
Survival: In some studies, overall survival can be a key endpoint.
-
-
Tissue Collection: At the end of the study, mice are euthanized, and tumors and spleens are collected for further analysis.
-
Immunophenotyping by Flow Cytometry:
-
Prepare single-cell suspensions from tumors and spleens.
-
Stain cells with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B) to characterize the immune infiltrate.
-
Analyze the stained cells using a flow cytometer.
-
-
Gene Expression Analysis:
-
Isolate RNA from tumor tissue.
-
Perform gene expression analysis using techniques like NanoString or RNA-seq to evaluate changes in immune-related gene signatures.
-
These detailed protocols and application notes provide a comprehensive framework for researchers to design and execute robust in vivo studies of this compound in syngeneic mouse models, ultimately contributing to the preclinical evaluation of this promising immuno-oncology agent.
References
- 1. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 2. Targeting the A2A adenosine receptor counteracts immunosuppression in vivo in a mouse model of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Establishing a Humanized Mouse Model for Imaradenant Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imaradenant (AZD4635) is an orally bioavailable antagonist of the adenosine A2A receptor (A2AR) with the potential for immunomodulating and antineoplastic activities.[1] In the tumor microenvironment (TME), high levels of extracellular adenosine suppress the anti-tumor immune response by binding to A2AR on the surface of immune cells, particularly T lymphocytes.[1][2] this compound is designed to block this interaction, thereby preventing adenosine-mediated immunosuppression and promoting a T-cell-mediated immune response against tumor cells.[1] Preclinical studies have shown that AZD4635 can increase dendritic cell activation, antigen presentation, and cytotoxic T-cell infiltration and activity.[3]
To effectively evaluate the in vivo efficacy and mechanism of action of immunomodulatory agents like this compound, it is crucial to utilize preclinical models that faithfully recapitulate the human immune system. Humanized mouse models, which involve engrafting human immune cells into immunodeficient mice, provide a powerful platform for this purpose. These models allow for the investigation of the interactions between a human tumor and a human immune system, offering a more translational approach to preclinical immunotherapy assessment.
This document provides detailed application notes and protocols for establishing a humanized mouse model to study the therapeutic effects of this compound on solid tumors. The protocol will focus on the use of human peripheral blood mononuclear cell (PBMC)-engrafted immunodeficient mice, a model well-suited for short-term studies to evaluate T-cell-dependent anti-tumor responses.
Signaling Pathway of this compound's Mechanism of Action
Caption: Adenosine signaling pathway and this compound's mechanism of action.
Experimental Workflow for Establishing a Humanized Mouse Model for this compound Studies
Caption: Experimental workflow for this compound studies in a humanized mouse model.
Detailed Experimental Protocols
I. Establishment of the Humanized Mouse Model
Materials:
-
Mice: 6-8 week old female immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, also known as NSG mice).
-
Human PBMCs: Cryopreserved human peripheral blood mononuclear cells from a healthy donor.
-
Tumor Cells: Human colorectal cancer cell line HCT116.
-
Cell Culture Media: RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Matrigel: Growth factor reduced Matrigel Basement Membrane Matrix.
-
Irradiator: X-ray irradiator.
-
Reagents for cell counting and viability: Trypan blue solution.
Protocol:
-
Sub-lethal Irradiation:
-
On Day -1, irradiate the NSG mice with a sub-lethal dose of 2 Gy (200 rads) to facilitate engraftment of human immune cells.
-
-
Preparation of Human PBMCs:
-
On Day 0, thaw a vial of cryopreserved human PBMCs in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube and slowly add 10 mL of complete RPMI-1640 media.
-
Centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in sterile PBS and perform a cell count using a hemocytometer and trypan blue to assess viability.
-
Adjust the cell concentration to 5 x 107 cells/mL in sterile PBS.
-
-
Engraftment of Human PBMCs:
-
On Day 0, inject 100 µL of the PBMC suspension (5 x 106 cells) into each mouse via the tail vein.
-
-
Tumor Cell Implantation:
-
On Day 0, harvest HCT116 cells that are in their exponential growth phase.
-
Perform a cell count and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of each mouse.
-
II. This compound Treatment and Tumor Monitoring
Materials:
-
This compound (AZD4635): To be formulated in an appropriate vehicle for oral administration.
-
Vehicle Control: The formulation vehicle without the active compound.
-
Calipers: For measuring tumor dimensions.
-
Animal Balance: For monitoring mouse body weight.
Protocol:
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth approximately 7-10 days after implantation.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
Monitor the body weight of the mice 2-3 times per week as a measure of overall health.
-
-
Treatment Initiation and Administration:
-
Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
-
Group 1: Vehicle Control: Administer the vehicle control orally once daily.
-
Group 2: this compound: Administer this compound at a dose of 75 mg/kg orally once daily.
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach the predetermined endpoint.
-
III. Endpoint Analysis: Immunophenotyping
Materials:
-
Flow Cytometer: A multi-color flow cytometer.
-
Antibodies: Fluorochrome-conjugated antibodies against human and mouse immune cell markers (see Table 3 for an example panel).
-
Reagents for tissue processing: Collagenase, DNase, ACK lysis buffer.
-
Flow cytometry staining buffer: PBS with 2% FBS.
Protocol:
-
Tissue Collection:
-
At the study endpoint, euthanize the mice.
-
Carefully excise the tumor and weigh it.
-
Harvest the spleen.
-
-
Preparation of Single-Cell Suspensions:
-
Tumor: Mince the tumor tissue and digest in RPMI-1640 containing collagenase and DNase for 30-60 minutes at 37°C. Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Spleen: Mechanically dissociate the spleen through a 70 µm cell strainer. Lyse red blood cells using ACK lysis buffer.
-
-
Flow Cytometry Staining:
-
Wash the single-cell suspensions with flow cytometry staining buffer.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against markers of interest (see Table 3 for a suggested panel).
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells and resuspend in staining buffer for analysis.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages of different immune cell populations within the tumor and spleen.
-
Data Presentation
Table 1: Example Tumor Growth Inhibition Data
| Treatment Group | Number of Mice (n) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 8 | 1250 ± 150 | - |
| This compound (75 mg/kg) | 8 | 625 ± 100 | 50 |
Table 2: Example Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
| Immune Cell Population | Marker | % of CD45+ Cells (Vehicle Control) ± SEM | % of CD45+ Cells (this compound) ± SEM |
| Human T Cells | hCD3+ | 45 ± 5 | 60 ± 6 |
| Cytotoxic T Cells | hCD3+ hCD8+ | 15 ± 3 | 30 ± 4 |
| Helper T Cells | hCD3+ hCD4+ | 25 ± 4 | 25 ± 3 |
| Regulatory T Cells | hCD4+ hCD25+ FoxP3+ | 5 ± 1 | 2 ± 0.5 |
| NK Cells | hCD56+ | 10 ± 2 | 15 ± 3 |
Table 3: Example Flow Cytometry Panel for Immunophenotyping
| Marker | Fluorochrome | Cell Population Identified |
| mCD45 | BV510 | Mouse leukocytes (to exclude) |
| hCD45 | APC-Cy7 | Human leukocytes |
| hCD3 | PE-Cy7 | T cells |
| hCD4 | FITC | Helper T cells |
| hCD8 | PerCP-Cy5.5 | Cytotoxic T cells |
| hCD25 | PE | Activated T cells, Regulatory T cells |
| FoxP3 | Alexa Fluor 647 | Regulatory T cells (intracellular) |
| hCD56 | BV421 | NK cells |
| PD-1 | BB700 | Exhausted T cells |
Conclusion
The establishment of a humanized mouse model provides a valuable preclinical platform to investigate the efficacy and mechanism of action of immunomodulatory agents like this compound. The protocols outlined in this document offer a detailed guide for researchers to successfully implement this model and generate robust, translational data. The ability to study the dynamic interplay between human tumors and a human immune system in response to therapeutic intervention is critical for advancing the development of novel cancer immunotherapies.
References
- 1. Breakthrough Preclinical Model for Human Cancer May Dramatically Improve Development of Effective Oncology Drugs; Data Published in PNAS - Aveo Oncology [aveooncology.com]
- 2. Humanized Mouse Models for the Preclinical Assessment of Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase Ia/b, Open-Label, Multicenter Study of AZD4635 (an Adenosine A2A Receptor Antagonist) as Monotherapy or Combined with Durvalumab, in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Oral Administration of Imaradenant in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imaradenant (also known as AZD4635 or HTL1071) is a potent, selective, and orally active antagonist of the adenosine A2A receptor (A2AR).[1][2] In the tumor microenvironment (TME), high concentrations of extracellular adenosine suppress the anti-tumor activity of immune cells by activating A2A receptors.[3][4] By blocking this interaction, this compound is hypothesized to reduce immune suppression and enhance anti-tumor immunity, making it a promising agent in cancer immunotherapy.[3] Preclinical studies have demonstrated that A2AR blockade can reduce tumor burden. These application notes provide detailed protocols for the preparation and oral administration of an this compound formulation for use in mouse models, summarize key quantitative data, and illustrate the relevant biological and experimental pathways.
Mechanism of Action: A2A Receptor Signaling
This compound exerts its effect by competitively inhibiting the binding of adenosine to the A2A receptor, a G-protein coupled receptor (GPCR) present on various immune cells. Activation of A2AR by adenosine triggers a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which ultimately leads to the phosphorylation of the cAMP response element-binding protein (CREB) and the modulation of gene expression, resulting in an immunosuppressive phenotype. By blocking the initial step, this compound prevents this downstream signaling, thereby restoring T-cell function and enhancing anti-tumor immunity.
Quantitative Data
The following tables summarize key in vitro binding and functional data for this compound, as well as pharmacokinetic parameters observed in human clinical studies. Note that pharmacokinetic parameters can vary significantly between species.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
|---|---|---|---|
| Ki (Binding Affinity) | Human A2A Receptor | 1.7 nM | |
| Selectivity | >30-fold over other adenosine receptors | - | |
| IC50 (cAMP Inhibition) | Human CHO cells (+ 0.1 µM Adenosine) | 0.79 nM | |
| IC50 (cAMP Inhibition) | Human CHO cells (+ 1.0 µM Adenosine) | 10.0 nM |
| IC50 (cAMP Inhibition) | Human CHO cells (+ 10 µM Adenosine) | 142.9 nM | |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)
| Dose | tmax (median, hours) | t½ (mean, hours) | Reference |
|---|---|---|---|
| 50 mg | 1.08 | 16.3 |
| 75 mg | 2.00 | 18.3 | |
Protocols for Oral Administration in Mice
While a specific oral nanosuspension has been used in human trials, a standard laboratory-prepared formulation is often required for preclinical mouse studies. The following protocol describes the preparation of a suspension of this compound suitable for oral gavage. This is a general protocol and may require optimization based on the specific experimental needs.
Protocol 1: Preparation of this compound Suspension
Objective: To prepare a homogeneous and stable suspension of this compound for oral administration to mice. A common vehicle for poorly soluble compounds is an aqueous solution of methylcellulose or carboxymethyl cellulose (CMC) with a surfactant like Tween 80.
Materials and Reagents:
-
This compound powder
-
0.5% (w/v) Methylcellulose (or Sodium CMC) in sterile water
-
0.1% (v/v) Tween 80 (optional, as a wetting agent)
-
Sterile, purified water
-
Mortar and pestle (optional, for particle size reduction)
-
Stir plate and magnetic stir bar
-
Analytical balance
-
Appropriate sterile tubes for storage
Procedure:
-
Calculate Required Amounts: Determine the total volume of suspension needed and the desired final concentration of this compound (e.g., in mg/mL). For example, to prepare 10 mL of a 5 mg/mL suspension for dosing mice at 50 mg/kg (assuming a 20g mouse and a 0.2 mL dose volume), you would need 50 mg of this compound.
-
Prepare the Vehicle:
-
Prepare a 0.5% methylcellulose solution by slowly adding 0.5 g of methylcellulose powder to 100 mL of heated (~80°C) sterile water while stirring.
-
Once dispersed, allow the solution to cool to room temperature or 4°C, which will complete the dissolution process.
-
If using, add Tween 80 to the methylcellulose solution to a final concentration of 0.1%.
-
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder.
-
Create a Paste: Place the weighed this compound powder in a small mortar or a suitable vessel. Add a very small volume of the vehicle and triturate (grind) with the pestle to form a smooth, uniform paste. This step helps to break up aggregates and ensures the powder is properly wetted.
-
Prepare the Suspension: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing.
-
Ensure Homogeneity: Transfer the suspension to a larger vessel with a magnetic stir bar and stir for at least 30-60 minutes to ensure a uniform suspension.
-
Storage: Store the final suspension in a sterile, labeled tube. If not used immediately, store at 4°C. Always re-suspend thoroughly by vortexing or stirring before each use.
Protocol 2: Oral Gavage Administration to Mice
Objective: To accurately and safely administer the prepared this compound suspension to mice via oral gavage. Oral gavage is a common technique for ensuring precise dosing.
Materials and Reagents:
-
Prepared this compound suspension
-
Mouse restraint device (optional)
-
Appropriate gauge feeding needle (gavage needle); typically 20-22 gauge with a flexible or ball-tip for mice.
-
1 mL syringe
Procedure:
-
Animal Handling: Acclimatize the mice to handling prior to the day of gavage to reduce stress.
-
Prepare the Dose: Vigorously vortex the this compound suspension to ensure it is homogeneous. Draw the calculated dose volume into the syringe fitted with the gavage needle. Ensure there are no air bubbles. A typical dose volume for a mouse is 5-10 mL/kg body weight (e.g., 0.1-0.2 mL for a 20g mouse).
-
Restraint: Securely restrain the mouse by grasping the loose skin over the neck and back to immobilize the head. The body of the mouse should be supported.
-
Gavage Administration:
-
Position the mouse in a vertical orientation.
-
Gently insert the gavage needle into the mouth, just off-center to avoid the trachea.
-
Allow the needle to slide along the roof of the mouth and down the esophagus. Do not force the needle; if resistance is met, withdraw and restart.
-
Once the needle is properly positioned in the esophagus/stomach, slowly depress the syringe plunger to deliver the dose.
-
Gently withdraw the needle.
-
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.
Experimental Workflow
The following diagram outlines the key steps from formulation preparation to in vivo analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety and pharmacokinetics of this compound (AZD4635) in Japanese patients with advanced solid malignancies: a phase I, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaradenant (AZD4635) in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dosing, scheduling, and efficacy of Imaradenant (formerly AZD4635), a selective adenosine A2A receptor (A2AR) antagonist, in various cancer models. The provided protocols are based on methodologies from published preclinical studies and are intended to serve as a guide for designing and executing similar experiments.
Introduction
This compound is an orally bioavailable small molecule that inhibits the binding of adenosine to the A2A receptor. In the tumor microenvironment, high levels of adenosine suppress the anti-tumor activity of immune cells, and by blocking this interaction, this compound aims to restore and enhance the immune response against cancer cells. Preclinical studies have demonstrated its potential as both a monotherapy and in combination with immune checkpoint inhibitors.
Signaling Pathway
The diagram below illustrates the adenosine signaling pathway in the tumor microenvironment and the mechanism of action for this compound. Extracellular adenosine, produced by enzymes like CD39 and CD73, binds to A2A receptors on immune cells (e.g., T cells, dendritic cells), leading to immunosuppression. This compound acts as a competitive antagonist at the A2A receptor, blocking adenosine-mediated signaling and thereby restoring immune cell function.
Application Notes and Protocols: Combining Imaradenant with Chemotherapy in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imaradenant (AZD4635) is a potent and selective antagonist of the adenosine A2A receptor (A2AR). In the tumor microenvironment (TME), high levels of adenosine act as an immunosuppressive signal by binding to A2AR on immune cells, thereby dampening the anti-tumor immune response. By blocking this interaction, this compound is hypothesized to restore and enhance the function of immune cells, such as T cells and natural killer (NK) cells, leading to improved tumor control.
Several conventional chemotherapy agents have been shown to induce immunogenic cell death, a process that can release tumor antigens and stimulate an anti-tumor immune response. However, some chemotherapies can also lead to an increase in extracellular adenosine, which may counteract their immunogenic effects. The combination of this compound with chemotherapy is a rational approach to simultaneously enhance the immunogenicity of chemotherapy while overcoming the adenosine-mediated immunosuppression in the TME.
These application notes provide an overview of the preclinical rationale, experimental protocols, and representative data for combining an A2A receptor antagonist, such as this compound, with standard chemotherapy in syngeneic mouse cancer models. While direct preclinical data for this compound combined with chemotherapy is emerging, the data presented here is based on studies with other selective A2A receptor antagonists, which serve as a strong surrogate to guide experimental design.
Signaling Pathway: Adenosine-Mediated Immunosuppression and this compound's Mechanism of Action
Caption: this compound blocks adenosine binding to A2AR on immune cells.
Experimental Workflow for In Vivo Efficacy Studies
Measuring Imaradenant's Effect on Cytokine Release In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imaradenant (formerly AZD4635) is a potent and selective antagonist of the adenosine A2A receptor (A2AR).[1] In the tumor microenvironment, high levels of adenosine suppress anti-tumor immunity by activating A2AR on immune cells, leading to decreased effector T cell function and cytokine production.[1][2] By blocking this interaction, this compound is designed to reverse this immunosuppression and enhance the anti-tumor immune response.[1][2] A critical aspect of evaluating the in vitro efficacy of this compound is to measure its impact on the release of key cytokines from immune cells.
These application notes provide detailed protocols for assessing the effects of this compound on cytokine release from human peripheral blood mononuclear cells (PBMCs) and isolated T cells.
Signaling Pathway of this compound in Modulating Cytokine Release
Adenosine in the tumor microenvironment binds to A2A receptors on immune cells, such as T cells and natural killer (NK) cells. This binding elevates intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA activation leads to the phosphorylation of CREB (cAMP response element-binding protein), a transcription factor that can suppress the expression of pro-inflammatory cytokines like Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and Tumor Necrosis Factor-alpha (TNF-α), while potentially promoting the expression of anti-inflammatory cytokines like Interleukin-10 (IL-10). This compound, by blocking the A2A receptor, prevents this signaling cascade, thereby restoring the ability of immune cells to produce pro-inflammatory cytokines and mount an effective anti-tumor response.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on cytokine release from activated human PBMCs. The data is illustrative and based on the known mechanism of A2AR antagonists. Researchers should generate their own data following the provided protocols.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Release (pg/mL) from Activated Human PBMCs
| Treatment Condition | IFN-γ (pg/mL) | IL-2 (pg/mL) | TNF-α (pg/mL) |
| Unstimulated Control | < 20 | < 10 | < 30 |
| Stimulated Control (e.g., anti-CD3/CD28) | 1500 ± 250 | 800 ± 150 | 2000 ± 300 |
| Stimulated + Adenosine (10 µM) | 500 ± 100 | 250 ± 50 | 800 ± 120 |
| Stimulated + Adenosine + this compound (10 nM) | 800 ± 130 | 400 ± 70 | 1200 ± 180 |
| Stimulated + Adenosine + this compound (100 nM) | 1200 ± 200 | 650 ± 110 | 1700 ± 250 |
| Stimulated + Adenosine + this compound (1 µM) | 1450 ± 240 | 780 ± 140 | 1950 ± 290 |
Table 2: Effect of this compound on Anti-inflammatory Cytokine Release (pg/mL) from Activated Human PBMCs
| Treatment Condition | IL-10 (pg/mL) |
| Unstimulated Control | < 15 |
| Stimulated Control (e.g., anti-CD3/CD28) | 300 ± 60 |
| Stimulated + Adenosine (10 µM) | 600 ± 110 |
| Stimulated + Adenosine + this compound (10 nM) | 450 ± 80 |
| Stimulated + Adenosine + this compound (100 nM) | 350 ± 65 |
| Stimulated + Adenosine + this compound (1 µM) | 310 ± 55 |
Experimental Protocols
Protocol 1: Measuring this compound's Effect on Cytokine Release from Human PBMCs
This protocol details the measurement of cytokine release from human Peripheral Blood Mononuclear Cells (PBMCs) following treatment with this compound in the presence of an adenosine analog to mimic the tumor microenvironment.
Materials:
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This compound (AZD4635)
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Human Peripheral Blood Mononuclear Cells (PBMCs)
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Roswell Park Memorial Institute (RPMI) 1640 medium
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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Phosphate-Buffered Saline (PBS)
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Ficoll-Paque PLUS
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Anti-CD3 antibody (clone OKT3)
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Anti-CD28 antibody (clone CD28.2)
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Adenosine-5'-N-ethylcarboxamide (NECA) or other stable adenosine analog
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96-well cell culture plates
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Human cytokine ELISA kits (e.g., for IFN-γ, IL-2, TNF-α, IL-10) or multiplex bead-based immunoassay kit
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Plate reader for ELISA or flow cytometer for multiplex assay
Procedure:
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PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
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Cell Culture: Resuspend isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.
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Plate Coating (for T cell stimulation): Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS before adding cells.
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Experimental Setup:
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Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of the anti-CD3 coated plate.
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Prepare serial dilutions of this compound (e.g., from 1 nM to 10 µM) in complete RPMI medium.
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Add the adenosine analog (e.g., NECA at a final concentration of 10 µM) to the appropriate wells.
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Add the different concentrations of this compound to the designated wells. Include a vehicle control (e.g., DMSO).
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Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to all stimulated wells.
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Set up the following control wells:
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Unstimulated cells (no anti-CD3/CD28)
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Stimulated cells (anti-CD3/CD28) without adenosine analog or this compound.
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Stimulated cells with adenosine analog but without this compound.
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-
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Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
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Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
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Cytokine Measurement: Analyze the collected supernatants for the levels of IFN-γ, IL-2, TNF-α, and IL-10 using ELISA or a multiplex bead-based immunoassay, following the manufacturer's instructions.
Protocol 2: Intracellular Cytokine Staining for Flow Cytometry
This protocol allows for the identification of the specific cell subsets producing cytokines in response to this compound.
Materials:
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All materials from Protocol 1
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Brefeldin A or Monensin (protein transport inhibitors)
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Fixation/Permeabilization solution
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Permeabilization/Wash buffer
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Fluorochrome-conjugated antibodies against:
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Cell surface markers (e.g., CD3, CD4, CD8, CD56)
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Intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α)
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Flow cytometer
Procedure:
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Follow steps 1-4 from Protocol 1.
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Incubation with Protein Transport Inhibitor: Approximately 4-6 hours before the end of the total incubation period, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to each well. This will cause cytokines to accumulate within the cells.
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Cell Harvesting and Surface Staining:
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After the total incubation time, harvest the cells and transfer to FACS tubes.
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Wash the cells with PBS containing 2% FBS (FACS buffer).
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Stain for cell surface markers by incubating the cells with the appropriate antibodies for 30 minutes at 4°C in the dark.
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Wash the cells with FACS buffer.
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Fixation and Permeabilization:
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Resuspend the cells in fixation/permeabilization solution and incubate for 20 minutes at 4°C.
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Wash the cells with permeabilization/wash buffer.
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Intracellular Staining:
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Resuspend the fixed and permeabilized cells in permeabilization/wash buffer containing the fluorochrome-conjugated anti-cytokine antibodies.
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Incubate for 30 minutes at 4°C in the dark.
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Wash the cells with permeabilization/wash buffer.
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Flow Cytometry Analysis:
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Resuspend the cells in FACS buffer.
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Acquire the samples on a flow cytometer.
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Analyze the data to determine the percentage of specific cell populations (e.g., CD4+ T cells, CD8+ T cells) producing each cytokine.
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Conclusion
The provided protocols and illustrative data offer a framework for researchers to investigate the in vitro effects of this compound on cytokine release. By demonstrating the reversal of adenosine-mediated immunosuppression, these assays are crucial for the preclinical evaluation of this compound and other A2A receptor antagonists. The ability to quantify changes in a panel of both pro- and anti-inflammatory cytokines provides a comprehensive understanding of the immunomodulatory properties of the compound.
References
- 1. Safety and pharmacokinetics of this compound (AZD4635) in Japanese patients with advanced solid malignancies: a phase I, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule AZD4635 inhibitor of A2AR signaling rescues immune cell function including CD103+ dendritic cells enhancing anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Imaradenant solubility and stability in culture media
Technical Support Center: Imaradenant
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as AZD4635 or HTL1071) is a potent, selective, and orally active antagonist of the adenosine A2A receptor (A2AR).[1][2] It binds to human A2AR with a high affinity (Ki of 1.7 nM) and has over 30-fold selectivity compared to other adenosine receptors.[1][2] By blocking the A2AR, this compound inhibits the downstream signaling pathways typically activated by adenosine. This action can help to reduce immune suppression within the tumor microenvironment, thereby enhancing anti-tumor immune responses.[1]
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound for in vitro experiments. It is standard practice to create a stock solution at a concentration that is 1000 times higher than the final desired working concentration in your cell culture medium. This approach minimizes the final volume of DMSO added to your cell culture, reducing the risk of solvent-induced cytotoxicity.
Q3: My this compound precipitated after I added it to my cell culture media. What should I do?
A3: Precipitation of a compound in cell culture media is a common issue that can arise from several factors. Here are some troubleshooting steps:
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Check Final Concentration: The intended concentration of this compound may exceed its solubility limit in the aqueous environment of the culture medium. Consider lowering the final concentration.
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Review Dilution Method: Abruptly changing the solvent from 100% DMSO to an aqueous medium can cause the compound to crash out of solution. It is best to perform serial dilutions. A good practice is to add the DMSO stock solution to the media dropwise while gently vortexing to ensure rapid mixing.
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Pre-warm the Media: Temperature shifts can affect solubility. Pre-warming your cell culture media to 37°C before adding the this compound stock solution can help prevent precipitation.
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Consider Media Components: Components in the media, such as salts and proteins, can interact with the compound over time, leading to precipitation.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO varies between different cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5%, with 0.1% or lower being ideal to avoid solvent-induced toxicity. It is crucial to include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of DMSO but without this compound, to account for any effects of the solvent itself.
Q5: How long is this compound stable in my culture media at 37°C?
Data Presentation
Table 1: this compound (AZD4635) Properties
| Property | Value | Reference |
| Mechanism of Action | Adenosine A2A Receptor (A2AR) Antagonist | |
| Binding Affinity (Ki) | 1.7 nM (for human A2AR) | |
| Selectivity | >30-fold over other adenosine receptors | |
| Primary Solvent | DMSO |
Table 2: General Troubleshooting for Compound Precipitation
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitate | Concentration exceeds aqueous solubility; Rapid solvent polarity change. | Decrease final concentration; Add stock solution to media dropwise while vortexing; Perform serial dilutions. |
| Precipitate Forms Over Time in Incubator | Temperature shift; pH shift due to CO2; Interaction with media components. | Pre-warm media to 37°C before adding compound; Ensure media is properly buffered. |
| Inconsistent Results | Compound degradation; Repeated freeze-thaw cycles of stock. | Aliquot stock solution to avoid freeze-thaw cycles; Test compound stability over the experiment's time course. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
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This compound powder
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High-purity, anhydrous DMSO
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Sterile microcentrifuge tubes
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Calibrated analytical balance and vortex mixer
Methodology:
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Calculation: Determine the mass of this compound required. For a compound with a molecular weight (MW) of 'X' g/mol , the mass needed for a 10 mM solution in 1 mL of DMSO is: Mass (mg) = 10 * 1 * (1/1000) * MW * 1000.
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Weighing: Carefully weigh the calculated mass of this compound powder into a sterile microcentrifuge tube.
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Dissolution: Add the appropriate volume of high-purity DMSO to the tube.
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Mixing: Close the tube tightly and vortex for 1-2 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for any temperature sensitivity information on the product data sheet.
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Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL). Store these aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining Maximum Soluble Concentration in Culture Media
This protocol helps determine the highest concentration of this compound that remains soluble in your specific cell culture system.
Materials:
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10 mM this compound stock solution in DMSO
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Your specific cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
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Sterile 96-well clear-bottom plate
-
Multichannel pipette
Methodology:
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Prepare Dilutions: In a separate 96-well plate, prepare a series of intermediate dilutions of your this compound stock in 100% DMSO.
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Add Media: To a clear-bottom 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well.
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Spike Media: Transfer 2 µL of each this compound dilution from the DMSO plate into the corresponding wells of the media plate. This creates a final DMSO concentration of 1%. Mix gently by pipetting.
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Controls:
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Negative Control: 198 µL of media + 2 µL of DMSO.
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Blank: 200 µL of media only.
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Incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 2 hours, 24 hours).
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Observation: Visually inspect the wells for any signs of precipitation under a microscope. For a quantitative assessment, you can measure the light absorbance or scattering at a wavelength like 600 nm. An increase compared to the negative control indicates precipitation.
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Determination: The highest concentration that does not show visible precipitation or a significant increase in absorbance is considered the maximum soluble concentration under your specific experimental conditions.
Visualizations
Signaling Pathway```dot
Caption: A troubleshooting workflow for addressing compound precipitation in cell culture media.
References
Technical Support Center: Overcoming Imaradenant IC50 Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Imaradenant (also known as AZD4635) IC50 variability in different cell lines. Our goal is to help you achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the adenosine A2A receptor (A2AR). In the tumor microenvironment, high levels of adenosine are often present, which can suppress the anti-tumor immune response by activating A2AR on immune cells. This compound blocks this interaction, thereby restoring and enhancing the ability of the immune system to recognize and attack cancer cells.
Q2: Why am I observing significant variability in this compound IC50 values across different cancer cell lines?
A2: IC50 variability for this compound across different cell lines is expected and can be attributed to several key biological and experimental factors. Understanding these factors is the first step toward troubleshooting and achieving more consistent results.
Data Presentation: this compound IC50 Values
| Cell Line | Cancer Type | A2A Receptor Expression Level (Optional) | Adenosine Concentration in Assay (μM) | This compound IC50 (nM) | Notes / Reference |
| e.g., MDA-MB-231 | Breast Cancer | High | 1 | [User to fill in] | [e.g., Internal Experiment #123] |
| e.g., A549 | Lung Cancer | Medium | 1 | [User to fill in] | [e.g., Internal Experiment #124] |
| e.g., PC-3 | Prostate Cancer | Low | 1 | [User to fill in] | [e.g., Internal Experiment #125] |
| [User to add more cell lines] |
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues that lead to this compound IC50 variability.
Issue 1: Inconsistent IC50 values in the same cell line across different experiments.
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Question: We are repeatedly assaying this compound in the same cell line but are getting a wide range of IC50 values. What could be the cause?
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Answer: This issue often points to experimental inconsistencies. Here’s a checklist of potential culprits:
Potential Cause Recommended Action Cell Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered receptor expression. Cell Health and Confluency Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density. Over-confluent or stressed cells can exhibit altered drug responses. Reagent Variability Use the same lot of critical reagents (e.g., media, serum, this compound) for a set of comparative experiments. If a new lot is introduced, perform a bridging study. Assay Conditions Standardize incubation times, temperature, and CO2 levels. Minor variations can significantly impact results. Adenosine Concentration The IC50 of this compound is highly dependent on the concentration of adenosine used in the assay. Ensure a consistent and known concentration of adenosine or an adenosine analog is used in every experiment. Compound Stability Prepare fresh dilutions of this compound for each experiment. Ensure proper storage of stock solutions to prevent degradation.
Issue 2: this compound appears less potent in certain cell lines.
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Question: We observe a significantly higher IC50 for this compound in some cell lines compared to others. Why is this?
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Answer: This is likely due to the inherent biological differences between the cell lines.
Potential Cause Recommended Action A2A Receptor Expression Cell lines with lower expression levels of the A2A receptor will naturally be less sensitive to an A2A receptor antagonist. Quantify A2A receptor expression using techniques like qPCR, Western blot, or flow cytometry. Endogenous Adenosine Production Some cell lines may produce higher levels of endogenous adenosine, which competes with this compound for binding to the A2A receptor. Consider adding adenosine deaminase (ADA) to the assay to degrade endogenous adenosine. Dominant Signaling Pathways The growth and survival of some cell lines may be less dependent on the signaling pathway modulated by the A2A receptor. Drug Efflux Pumps Overexpression of drug efflux pumps (e.g., P-glycoprotein) in certain cell lines can reduce the intracellular concentration of this compound.
Experimental Protocols
A detailed and standardized protocol is critical for obtaining reproducible IC50 values.
Protocol: Determination of this compound IC50 in Adherent Cancer Cells using a cAMP Assay
This protocol is designed to measure the ability of this compound to inhibit the production of cyclic AMP (cAMP) induced by an A2A receptor agonist.
Materials:
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Adherent cancer cell line of interest
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Cell culture medium (e.g., DMEM, RPMI-1640) with appropriate supplements (e.g., FBS, antibiotics)
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This compound (AZD4635)
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A2A receptor agonist (e.g., NECA or CGS 21680)
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Adenosine deaminase (ADA) (optional)
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cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
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96-well or 384-well assay plates
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Phosphate-buffered saline (PBS)
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Cell lysis buffer (if required by the cAMP assay kit)
Procedure:
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Cell Seeding:
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Harvest and count cells that are in the logarithmic growth phase.
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Seed the cells into the assay plate at a predetermined optimal density.
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Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
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-
Compound Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Perform a serial dilution of this compound to create a range of concentrations to be tested.
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Prepare a solution of the A2A receptor agonist at a concentration that elicits a submaximal response (EC80 is often recommended).
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-
Assay Execution:
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Wash the cells gently with PBS.
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Add assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX) to each well.
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(Optional) Add adenosine deaminase (ADA) to the assay buffer to remove endogenous adenosine.
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Add the serially diluted this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
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Pre-incubate the plate with this compound for a defined period (e.g., 30-60 minutes) at 37°C.
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Add the A2A receptor agonist to all wells except for the negative control wells.
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Incubate for a specified time (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.
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cAMP Measurement:
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Lyse the cells (if required by the kit).
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Follow the instructions of the chosen cAMP assay kit to measure the levels of intracellular cAMP.
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Data Analysis:
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Calculate the percentage of inhibition for each concentration of this compound relative to the agonist-only control.
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Plot the percent inhibition against the logarithm of the this compound concentration.
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Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
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Visualizations
A2A Receptor Signaling Pathway
Troubleshooting Workflow for IC50 Variability
Experimental Workflow for this compound IC50 Determination
Welcome to the Technical Support Center for Imaradenant Research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential in vivo toxicities associated with the A2A receptor antagonist, this compound (formerly AZD4635), in mouse models.
Disclaimer: Specific quantitative in vivo toxicity data for this compound in mouse models, such as the Maximum Tolerated Dose (MTD) or LD50, is not extensively available in the public domain. The information and protocols provided herein are based on available preclinical and clinical data for this compound and other A2A receptor antagonists, as well as established best practices for managing toxicities of small molecule inhibitors in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the adenosine A2A receptor (A2AR).[1][2] In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response by activating A2A receptors on immune cells. This compound blocks this interaction, thereby restoring immune cell function and enhancing anti-tumor immunity.
Q2: What are the potential signs of this compound-related toxicity in mice?
Based on clinical trial data in humans and general observations from preclinical studies with A2A receptor antagonists, potential signs of toxicity in mice may include:
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General Clinical Signs: Weight loss, decreased food and water consumption, lethargy, ruffled fur, and changes in posture or behavior.
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Gastrointestinal Issues: Diarrhea or changes in fecal consistency. In human clinical trials, nausea, vomiting, and decreased appetite were commonly reported adverse events.[1][2][3]
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Neurological Effects: Dizziness and fatigue have been observed in humans. While direct translation is difficult, researchers should be observant of any changes in motor coordination, activity levels, or unusual behaviors in mice.
Q3: What is a recommended starting dose for this compound in mouse studies?
Preclinical studies in syngeneic mouse tumor models have reported using this compound at doses such as 50 mg/kg administered orally twice daily, which was described as "well tolerated." However, the optimal and maximum tolerated dose can vary depending on the mouse strain, age, sex, and overall health of the animals, as well as the specific experimental context. It is crucial to perform a dose-ranging study to determine the MTD in your specific model.
Q4: How can I distinguish between on-target and off-target toxicity?
Distinguishing between on-target and off-target effects can be challenging. Here are a few strategies:
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Pharmacodynamic (PD) Marker Analysis: Measure the modulation of a downstream target of A2A receptor signaling (e.g., CREB phosphorylation) in tumors and normal tissues. If toxicity is observed at doses that result in excessive target engagement in vital organs, it may be an on-target effect.
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Use of A2AR Knockout Mice: If available, administering this compound to A2A receptor knockout mice can help determine if the observed toxicities are mediated through the intended target.
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Structural Analogs: Testing a structurally related but inactive analog of this compound can help identify if the toxicity is due to the chemical scaffold itself rather than its A2A receptor antagonism.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential in vivo toxicities during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>15-20%) | - Compound toxicity- Dehydration- Reduced food/water intake due to malaise | 1. Monitor Closely: Weigh mice daily.2. Dose Reduction: Consider reducing the dose or the frequency of administration.3. Supportive Care: Provide supplemental hydration (e.g., subcutaneous saline) and palatable, high-calorie food.4. Vehicle Control: Ensure the vehicle is not contributing to the toxicity. |
| Gastrointestinal Distress (Diarrhea) | - Direct effect on gut motility- Off-target effects | 1. Monitor Hydration: Provide supportive care to prevent dehydration.2. Dose Modification: Adjust the dose or dosing schedule.3. Dietary Modification: Consider providing a more easily digestible diet. |
| Abnormal Behavior (Lethargy, Ataxia) | - Central nervous system effects- General malaise | 1. Neurological Examination: Perform a basic neurological assessment (e.g., righting reflex, gait analysis).2. Dose Interruption: Temporarily halt dosing to see if the symptoms resolve.3. Consider Off-Target Effects: If neurological signs are severe and unexpected, investigate potential off-target activities. |
| Unexpected Mortality | - Acute toxicity at the administered dose- Compounding health issues in the animal model | 1. Necropsy: Perform a gross necropsy and consider histopathological analysis of major organs to identify the cause of death.2. Dose-Ranging Study: Conduct a thorough dose escalation study to determine the MTD.3. Health Monitoring: Ensure all animals are healthy before starting the experiment. |
Data Presentation
Table 1: Summary of this compound Dosing and Observed Effects in Preclinical and Clinical Studies
| Species | Model/Setting | Dose | Key Findings/Observations | Reference |
| Mouse | Syngeneic Tumor Models (B16F10-OVA, MCA205) | 50 mg/kg, twice daily (oral) | Well tolerated; induced antitumor effects. | |
| Mouse | MC38 Tumor Model | Not specified | Enhanced immune activation and infiltration. | |
| Human | Phase I Clinical Trial (Advanced Solid Tumors) | 50 mg and 75 mg, once daily (oral) | Most common adverse events: nausea, malaise, decreased appetite, vomiting. No new or unexpected safety concerns were identified. | |
| Human | Phase Ia/b Clinical Trial (Solid Tumors) | 75 mg, once daily (capsule) | Most common treatment-related adverse events: nausea, fatigue, vomiting, decreased appetite, dizziness, and diarrhea. |
Note: The data presented for human studies is for informational purposes and may not be directly predictive of toxicities in mouse models.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination
Objective: To determine the highest dose of this compound that can be administered to mice without causing dose-limiting toxicity.
Materials:
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This compound
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Appropriate vehicle (e.g., 0.5% (w/v) methylcellulose in water)
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Healthy, age- and sex-matched mice (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old
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Standard animal housing and monitoring equipment
Procedure:
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Group Allocation: Randomly assign mice to several dose groups (e.g., vehicle control, and 4-5 escalating dose levels of this compound). A typical group size is 3-5 mice.
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Dose Selection: The starting dose can be based on available in vivo efficacy data (e.g., starting at or below 50 mg/kg). Subsequent doses should be escalated in a stepwise manner (e.g., 1.5x or 2x increments).
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Formulation: Prepare fresh formulations of this compound in the chosen vehicle for each administration.
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Administration: Administer this compound via the intended experimental route (e.g., oral gavage) daily for a set period (e.g., 7-14 days).
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Monitoring:
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Record body weight daily.
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Perform clinical observations twice daily for signs of toxicity (as listed in the Troubleshooting Guide).
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Monitor food and water intake.
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Endpoint: The MTD is defined as the highest dose that does not result in >20% body weight loss, significant clinical signs of toxicity, or mortality.
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Data Analysis: Plot the percentage change in body weight for each group over time. Note the incidence and severity of clinical signs at each dose level.
Visualizations
Adenosine A2A Receptor Signaling Pathway
Caption: A2A receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Toxicity Assessment
Caption: Experimental workflow for assessing and managing in vivo toxicity.
References
- 1. Safety and pharmacokinetics of this compound (AZD4635) in Japanese patients with advanced solid malignancies: a phase I, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Safety and pharmacokinetics of this compound (AZD4635) in Japanese patients with advanced solid malignancies: a phase I, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Imaradenant dosing to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize imaradenant dosing and minimize off-target effects during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (formerly AZD4635) is a potent and selective antagonist of the adenosine A2a receptor (A2aR).[1][2] By blocking the A2aR, this compound prevents adenosine from binding and activating the receptor, which in turn mitigates adenosine-mediated immunosuppression, particularly within the tumor microenvironment.[1]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the blockade of the A2a receptor. This leads to the inhibition of downstream signaling pathways, most notably the reduction of intracellular cyclic AMP (cAMP) production.[3] This action is intended to enhance anti-tumor immunity by preventing the immunosuppressive effects of adenosine on immune cells.[1]
Q3: What are the reported adverse effects of this compound in clinical trials?
A3: In a Phase I study in Japanese patients with advanced solid malignancies, the most common adverse events reported were nausea, malaise, decreased appetite, and vomiting. Grade 2 adverse events considered causally related to this compound included malaise, nausea, and diarrhea. It is important to note that these clinical adverse events may be a result of either on-target or off-target effects.
Q4: How can I distinguish between on-target and off-target effects in my experiments?
A4: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. On-target effects are a direct result of modulating the intended therapeutic target (A2aR), while off-target effects arise from interactions with other unintended molecules. A key strategy is to use a secondary A2aR antagonist with a different chemical structure. If an observed effect is present with this compound but not the alternative antagonist, it is more likely to be an off-target effect. Additionally, rescuing an observed phenotype by introducing a constitutively active form of a downstream signaling molecule in the A2aR pathway can suggest an on-target effect.
Troubleshooting Guide: Investigating Unexpected Effects
This guide is designed to help researchers troubleshoot unexpected experimental outcomes that may be related to off-target effects of this compound.
| Observed Issue | Potential Cause (Hypothesis) | Recommended Action(s) |
| Unexpected cell toxicity at high concentrations | Off-target kinase inhibition: Many small molecule inhibitors can interact with the ATP-binding site of kinases. | 1. Perform a kinase selectivity panel: Screen this compound against a broad panel of kinases to identify potential off-target interactions. 2. Conduct a cytotoxicity rescue experiment: If a specific off-target kinase is identified, assess if inhibiting that kinase with a known selective inhibitor phenocopies the toxicity. |
| Alterations in calcium signaling | Off-target effects on other GPCRs: this compound may interact with other G-protein coupled receptors that signal through Gq, leading to changes in intracellular calcium. | 1. Profile this compound against a GPCR panel: A broad binding assay against a panel of GPCRs can identify unintended interactions. 2. Measure intracellular calcium: Use a calcium-sensitive fluorescent dye to monitor changes in intracellular calcium levels in response to this compound. |
| Inconsistent results in cAMP assays | Experimental variability: Inconsistent IC50 values can result from factors like cell passage number, reagent variability, or the presence of endogenous adenosine. | 1. Standardize cell culture conditions: Use cells within a consistent and low passage number range. 2. Ensure reagent consistency: Use the same source and lot of critical reagents. 3. Degrade endogenous adenosine: Include adenosine deaminase in the assay buffer to remove confounding endogenous adenosine. |
| Effects observed are not consistent with A2aR knockout/knockdown | Off-target effect or compensation: The observed phenotype may be due to an off-target interaction, or the cell model may have developed compensatory mechanisms in response to A2aR loss. | 1. Validate with a structurally distinct A2aR antagonist: Confirm if the effect is specific to this compound's chemical structure. 2. Use an inducible knockdown system: A transient knockdown of A2aR can help to avoid long-term compensatory changes. |
Data Presentation: Dose-Response Relationships
The following tables summarize hypothetical quantitative data to illustrate the desired experimental outcomes for optimizing this compound dosing. Note: These are example data for illustrative purposes.
Table 1: In Vitro On-Target vs. Off-Target Activity of this compound
| Concentration (nM) | A2aR Occupancy (%) | pCREB Inhibition (%) | Off-Target Kinase X Inhibition (%) |
| 1 | 55 | 50 | 2 |
| 10 | 92 | 88 | 8 |
| 100 | 99 | 95 | 25 |
| 1000 | 100 | 98 | 65 |
Table 2: In Vivo Dose-Dependent Effects of this compound in a Murine Tumor Model
| Dose (mg/kg) | Tumor Growth Inhibition (%) | Plasma Concentration (nM) | Liver Enzyme Elevation (Fold Change) |
| 10 | 30 | 50 | 1.1 |
| 25 | 65 | 150 | 1.5 |
| 50 | 75 | 350 | 3.2 |
| 100 | 78 | 800 | 8.5 |
Mandatory Visualizations
Caption: Canonical A2a Receptor Signaling Pathway and Point of this compound Intervention.
Caption: Logical Workflow for Troubleshooting Unexpected Experimental Results.
Caption: Experimental Workflow for this compound Dose Optimization.
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human A2a receptor and potential off-target receptors.
Methodology:
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Membrane Preparation: Prepare cell membranes from HEK293 cells transiently expressing the human A2a receptor (or other receptors of interest).
-
Assay Buffer: Use a buffer appropriate for the receptor, for example, 50 mM Tris-HCl, pH 7.4 for A2aR.
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Radioligand: Use a radiolabeled ligand that specifically binds to the receptor of interest (e.g., [³H]ZM241385 for A2aR).
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Competitive Binding:
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Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of this compound.
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Incubate at room temperature for 1-2 hours to reach equilibrium.
-
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
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Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro cAMP Functional Assay
Objective: To measure the functional antagonism of the A2a receptor by this compound by quantifying its effect on cAMP levels.
Methodology:
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Cell Culture: Plate cells expressing the A2a receptor (e.g., CHO-K1 cells) in a 96-well plate and grow to confluence.
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Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
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Agonist Stimulation: Stimulate the cells with a known A2aR agonist (e.g., NECA) at its EC80 concentration for 15-30 minutes.
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Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
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Data Analysis: Plot the cAMP levels against the concentration of this compound to determine its IC50 value for functional antagonism.
Protocol 3: In Vivo Acute Toxicity Study
Objective: To evaluate the acute toxicity of this compound in a rodent model and identify a maximum tolerated dose (MTD).
Methodology:
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Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats or BALB/c mice.
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Dose Administration: Administer single escalating doses of this compound via the intended clinical route (e.g., oral gavage). Include a vehicle control group.
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Clinical Observations: Monitor the animals for signs of toxicity, such as changes in behavior, weight loss, and mortality, for a period of 7-14 days.
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Hematology and Clinical Chemistry: At the end of the study, collect blood samples for analysis of hematological and clinical chemistry parameters, including liver and kidney function markers.
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Histopathology: Perform a gross necropsy and collect major organs for histopathological examination to identify any treatment-related microscopic changes.
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Data Analysis: Determine the MTD, defined as the highest dose that does not cause significant toxicity or mortality.
References
- 1. Safety and pharmacokinetics of this compound (AZD4635) in Japanese patients with advanced solid malignancies: a phase I, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Mitigate Imaradenant Resistance in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating resistance to Imaradenant in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as AZD4635) is an orally bioavailable small molecule that acts as a potent and selective antagonist of the adenosine A2A receptor (A2AR). In the tumor microenvironment (TME), high levels of extracellular adenosine bind to A2ARs on immune cells, particularly T cells and natural killer (NK) cells, leading to immunosuppression. This compound blocks this interaction, thereby restoring the anti-tumor activity of these immune cells.
Q2: What are the known reasons for limited efficacy or intrinsic resistance to this compound monotherapy in preclinical models?
The primary reason for the limited efficacy of this compound as a monotherapy is often an "immune-cold" tumor microenvironment, characterized by a low number of tumor-infiltrating lymphocytes (TILs). Since this compound's mechanism is to "release the brakes" on existing anti-tumor immune cells, its effectiveness is diminished if there is no pre-existing immune response to be unleashed.
Q3: What are the potential mechanisms of acquired resistance to this compound?
While specific preclinical models of acquired resistance to this compound have not been extensively documented in publicly available literature, potential mechanisms can be extrapolated from the known biology of the A2A receptor and general principles of drug resistance in oncology:
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Upregulation of Alternative Immunosuppressive Pathways: Cancer cells may compensate for A2AR blockade by upregulating other immune checkpoint pathways, such as the PD-1/PD-L1 axis.
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Increased Adenosine Production: Tumors might increase the production of adenosine, potentially overcoming the competitive antagonism of this compound.
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A2AR Gene Mutations: Mutations in the ADORA2A gene could alter the drug-binding site, reducing the affinity of this compound for the receptor.
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Receptor Downregulation or Desensitization: Prolonged exposure to an antagonist could lead to a decrease in A2AR expression on the cell surface or uncoupling of the receptor from its downstream signaling pathway.
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Activation of A2B Receptor Signaling: In an adenosine-rich TME, the lower-affinity A2B receptor may become activated, contributing to immunosuppression and potentially bypassing the A2AR blockade.
Troubleshooting Guide
This guide addresses common issues encountered during preclinical experiments with this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Limited or no anti-tumor effect of this compound monotherapy in an in vivo model. | Insufficient number of tumor-infiltrating lymphocytes (TILs) in the tumor microenvironment. | 1. Assess the immune infiltrate: Use flow cytometry or immunohistochemistry to quantify CD8+ T cells and other immune cell populations within the tumor. 2. Combination Therapy: Combine this compound with an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4 antibody) to reinvigorate exhausted T cells. 3. Tumor Vaccine: In preclinical models, co-administration with a tumor-specific vaccine can generate a larger pool of tumor-reactive T cells for this compound to act upon. |
| Promising in vitro results do not translate to in vivo efficacy. | The in vitro co-culture system may lack the complexity of the in vivo TME, such as hypoxia, stromal cells, and suppressive myeloid cells. | 1. Utilize more complex in vitro models: Employ 3D tumor spheroids or organoid co-cultures with immune cells to better mimic the TME. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: Ensure that this compound is reaching the tumor at a sufficient concentration and for an adequate duration to achieve target engagement in vivo. |
| Suspected acquired resistance after prolonged treatment. | Development of one or more of the potential acquired resistance mechanisms described in the FAQs. | 1. Develop an this compound-resistant cell line: See the detailed protocol below for generating a resistant model. 2. Molecular analysis of resistant models: Perform genomic sequencing of the ADORA2A gene, gene expression profiling to identify upregulated signaling pathways, and receptor expression analysis. 3. Test combination therapies: Evaluate the efficacy of combining this compound with agents targeting potential bypass pathways (e.g., A2BR antagonists, inhibitors of other immune checkpoints). |
Experimental Protocols
Protocol for Generating this compound-Resistant Cancer Cell Lines
This protocol provides a general framework for developing cancer cell lines with acquired resistance to this compound. This process is lengthy and may require optimization for specific cell lines.
1. Determine the Initial IC50 of this compound:
- Culture the parental cancer cell line of interest.
- Perform a dose-response assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50).
2. Continuous Exposure to Escalating Concentrations:
- Start by culturing the parental cells in media containing this compound at a concentration equal to the IC10 or IC20.
- Maintain the cells in this concentration, changing the media with fresh drug every 2-3 days, until the cell growth rate recovers to a level comparable to the untreated parental cells. This may take several weeks to months.
- Once the cells have adapted, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).
- Repeat this process of adaptation and dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
- At each stage of increased resistance, it is advisable to cryopreserve a stock of the cells.
3. Characterization of the Resistant Cell Line:
- Perform a dose-response assay on the resistant cell line and compare the new IC50 value to that of the parental cell line to confirm the degree of resistance.
- Conduct molecular and functional assays to investigate the mechanisms of resistance (e.g., sequencing of the ADORA2A gene, Western blotting for A2AR expression, cAMP assays to assess receptor function).
Quantitative Data Summary
The following table summarizes preclinical data for combination strategies involving A2AR antagonists. Note that specific data for acquired this compound resistance is limited in the literature.
| Preclinical Model | Therapeutic Combination | Key Findings | Reference |
| Mouse Colorectal Cancer (MC-38) | This compound (AZD4635) + anti-PD-L1 mAb | Enhanced tumor suppressive effects compared to monotherapy. | [1] |
| Mouse Melanoma (B16F10) | ZM-241385 (A2AR antagonist) + anti-CTLA-4 mAb | Significant tumor growth delay compared to either agent alone. | [1] |
| Mouse Metastasis Models | A2AR Antagonist + anti-PD-1 mAb | Significantly reduced metastatic burden and extended survival. | [1] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Adenosine A2A Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for Generating this compound-Resistant Cell Lines.
References
Imaradenant Technical Support Center: Enhancing Tumor Control Through Optimized Treatment Schedules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Imaradenant treatment schedules to enhance anti-tumor immunity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the adenosine A2A receptor (A2AR).[1][2][3][4] In the tumor microenvironment (TME), high levels of extracellular adenosine are produced, which can suppress the anti-tumor activity of immune cells by activating A2A receptors.[1] this compound blocks this immunosuppressive signaling pathway, thereby restoring and enhancing the function of immune cells such as T cells and Natural Killer (NK) cells to attack cancer cells.
Q2: What are the key considerations for designing an this compound treatment schedule?
The optimal treatment schedule for this compound will depend on the specific tumor model, the desired therapeutic window, and whether it is being used as a monotherapy or in combination with other agents. Key factors to consider include:
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Pharmacokinetics (PK) and Pharmacodynamics (PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model system is crucial. The goal is to maintain a sufficient concentration of the drug at the tumor site to achieve sustained A2AR occupancy and antagonism.
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Dose-Response Relationship: Establishing a clear relationship between the dose of this compound and the desired biological effect (e.g., A2AR occupancy, immune cell activation, tumor growth inhibition) is essential for selecting an effective dose.
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Combination Therapy Sequencing: When combining this compound with other therapies, such as immune checkpoint inhibitors, the timing and sequence of administration can significantly impact efficacy.
Q3: How can I assess the efficacy of my this compound treatment schedule?
Efficacy can be assessed through a combination of in vitro and in vivo studies:
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In Vitro Assays: Functional assays, such as measuring cyclic AMP (cAMP) levels in response to an A2AR agonist, can confirm the antagonistic activity of this compound. Co-culture assays with immune cells and tumor cells can be used to evaluate the restoration of immune cell-mediated killing.
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In Vivo Models: Tumor growth inhibition studies in syngeneic mouse models are the gold standard for evaluating in vivo efficacy. This should be complemented with immune cell profiling of the tumor microenvironment to demonstrate the mechanism of action.
Troubleshooting Guides
This section provides guidance on common issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent in vitro results (e.g., variable IC50 values) | 1. Cell line variability: High passage number can alter receptor expression. 2. Reagent inconsistency: Different lots of media, serum, or this compound can affect results. 3. Endogenous adenosine: Adenosine in the culture media can compete with this compound. | 1. Use cells within a consistent and low passage range. Regularly check A2AR expression. 2. Standardize reagent sources and lots. Prepare fresh this compound stock solutions for each experiment. 3. Consider adding adenosine deaminase to the assay buffer to degrade endogenous adenosine. |
| Lack of in vivo anti-tumor efficacy | 1. Suboptimal dosing or schedule: Insufficient drug exposure at the tumor site. 2. Poor drug bioavailability: Issues with formulation or route of administration. 3. Tumor model resistance: The chosen tumor model may not be sensitive to A2AR blockade. 4. Insufficient immune cell infiltration: The tumor may be "cold" with a low number of immune cells. | 1. Conduct a dose-escalation study to find the optimal dose. Consider more frequent dosing to maintain target engagement. 2. Verify the formulation and consider alternative routes of administration (e.g., oral gavage vs. intraperitoneal injection). 3. Ensure the tumor model has a functional immune system and expresses the adenosine pathway components. 4. Consider combination therapies to enhance immune cell infiltration, such as radiation or chemotherapy. |
| High non-specific binding in radioligand binding assays | 1. Excessive radioligand concentration: Leads to high background signal. 2. Inadequate washing: Insufficient removal of unbound radioligand. | 1. Titrate the radioligand to the lowest concentration that provides a good signal-to-noise ratio. 2. Optimize the number and duration of wash steps. |
| Unexpected toxicity in animal models | 1. Off-target effects: Although selective, high concentrations may lead to off-target activity. 2. Vehicle-related toxicity: The vehicle used to dissolve this compound may be causing adverse effects. | 1. Perform a dose-response study to identify the maximum tolerated dose (MTD). 2. Run a vehicle-only control group to assess any vehicle-related toxicity. |
Experimental Protocols
A2A Receptor Occupancy Assay by Flow Cytometry
This protocol describes a method to determine the percentage of A2A receptors on immune cells that are bound by this compound.
Materials:
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Whole blood or single-cell suspension from tumor/spleen
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This compound
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Fluorescently labeled A2AR-specific antibody (non-competing with this compound)
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Fluorescently labeled anti-drug antibody (specific for this compound)
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Flow cytometry buffer (e.g., PBS with 2% FBS)
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Fc block
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Cell viability dye
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Flow cytometer
Procedure:
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Sample Preparation: Collect whole blood or prepare a single-cell suspension from tissues.
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This compound Treatment: Treat cells with varying concentrations of this compound for a specified time at 37°C. Include an untreated control.
-
Staining for Free Receptors:
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Wash the cells with flow cytometry buffer.
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Incubate with Fc block to prevent non-specific antibody binding.
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Stain with the fluorescently labeled A2AR-specific antibody.
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Wash and resuspend in flow cytometry buffer.
-
-
Staining for Occupied Receptors:
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Wash the cells with flow cytometry buffer.
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Incubate with Fc block.
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Stain with the fluorescently labeled anti-drug antibody.
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Wash and resuspend in flow cytometry buffer.
-
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Data Acquisition: Acquire data on a flow cytometer, ensuring to gate on the immune cell population of interest and exclude dead cells.
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Analysis: Calculate the percentage of receptor occupancy as: (Median Fluorescence Intensity of Occupied Receptors) / (Median Fluorescence Intensity of Total Receptors) * 100. Total receptors can be determined by staining with the A2AR-specific antibody in the absence of the drug.
In Vitro cAMP Functional Assay
This assay measures the ability of this compound to antagonize the A2AR agonist-induced production of cyclic AMP (cAMP).
Materials:
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Cells expressing the A2A receptor (e.g., CHO-K1 cells stably transfected with human A2AR)
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This compound
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A2AR agonist (e.g., NECA)
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cAMP assay kit (e.g., HTRF, ELISA)
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Cell culture medium
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Adenosine deaminase
Procedure:
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Cell Plating: Seed the A2AR-expressing cells in a 96-well plate and allow them to adhere overnight.
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This compound Pre-incubation: Pre-incubate the cells with increasing concentrations of this compound for 15-30 minutes at 37°C. Include a vehicle control.
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Agonist Stimulation: Add a fixed concentration of the A2AR agonist (typically at its EC80) to all wells except the negative control.
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Incubation: Incubate for 30-60 minutes at 37°C.
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cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
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Data Analysis: Plot the cAMP concentration against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Japanese Patients with Advanced Solid Malignancies
| Dose | N | Tmax (hr, median [range]) | Cmax (ng/mL, geometric mean) | AUC0-24 (ng·hr/mL, geometric mean) |
| 50 mg QD | 3 | 1.08 (0.95–1.95) | 1330 | 18400 |
| 75 mg QD | 7 | 2.00 (0.92–5.52) | 2040 | 29600 |
Data from a Phase I study.
Table 2: Common Adverse Events Associated with this compound Treatment
| Adverse Event | Frequency (50 mg QD) | Frequency (75 mg QD) |
| Nausea | 33% | 43% |
| Malaise | 33% | 29% |
| Decreased appetite | 33% | 29% |
| Vomiting | 0% | 29% |
| Diarrhea | 33% | 14% |
Data from a Phase I study in Japanese patients.
Visualizations
Caption: this compound blocks the adenosine-mediated immunosuppressive pathway.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Safety and pharmacokinetics of this compound (AZD4635) in Japanese patients with advanced solid malignancies: a phase I, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. Safety and pharmacokinetics of this compound (AZD4635) in Japanese patients with advanced solid malignancies: a phase I, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
Best Practices for Long-Term Storage of Imaradenant Stock Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the best practices for the long-term storage of Imaradenant stock solutions. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is crucial to use a fresh, high-purity, anhydrous grade of DMSO, as moisture can impact the solubility and stability of the compound.[1][3]
Q2: What is the solubility of this compound in DMSO?
A2: this compound is soluble in DMSO at concentrations of 63 mg/mL (199.53 mM) and ≥ 83.3 mg/mL (263.83 mM).[1]
Q3: How should I store the solid (powder) form of this compound?
A3: The solid form of this compound should be stored at -20°C for up to 3 years.
Q4: What are the optimal storage conditions for this compound stock solutions?
A4: For long-term stability, this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to two years or at -20°C for up to one year.
Q5: Why is it important to aliquot stock solutions?
A5: Aliquoting minimizes the number of freeze-thaw cycles the stock solution is subjected to. Repeated changes in temperature can lead to compound degradation and precipitation, affecting the accuracy of your experimental concentrations.
Troubleshooting Guide
Issue 1: My this compound has precipitated out of the DMSO stock solution.
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Cause: The storage temperature may have fluctuated, or the solution may have been subjected to multiple freeze-thaw cycles. Contamination of the DMSO with water can also reduce solubility.
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Solution:
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Before use, bring the vial to room temperature and centrifuge it to pellet any precipitate.
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Try to redissolve the compound by gently warming the solution (e.g., in a 37°C water bath) and vortexing thoroughly.
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If precipitation persists, it is recommended to prepare a fresh stock solution from solid compound.
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Issue 2: I am observing inconsistent results in my assays using the same stock solution.
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Cause: This could be due to degradation of the this compound in the stock solution. This can be caused by improper storage, repeated freeze-thaw cycles, or exposure to light.
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Solution:
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Ensure that stock solutions are stored protected from light.
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Always use a fresh aliquot for each experiment to avoid issues arising from repeated temperature changes.
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If degradation is suspected, prepare a fresh stock solution and compare its performance to the old stock in a pilot experiment.
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Issue 3: The final concentration of DMSO in my cell-based assay is too high.
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Cause: High concentrations of the stock solution are used to achieve the desired final concentration of this compound, leading to cytotoxic levels of DMSO.
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Solution:
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Prepare a higher concentration stock solution of this compound in DMSO, if solubility allows, to reduce the volume needed for dilution.
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Perform serial dilutions of your high-concentration DMSO stock in your cell culture medium or assay buffer to reach the final desired concentration, ensuring the final DMSO concentration is well-tolerated by your cells (typically <0.5%).
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Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | 63 mg/mL (199.53 mM) | |
| ≥ 83.3 mg/mL (263.83 mM) | ||
| Storage of Solid Form | Up to 3 years at -20°C | |
| Stock Solution Storage | Up to 2 years at -80°C in solvent | |
| Up to 1 year at -80°C in solvent | ||
| Up to 1 year at -20°C in solvent | ||
| Up to 1 month at -20°C in solvent |
Experimental Workflow and Decision Making
The following diagrams illustrate the recommended workflow for preparing and storing this compound stock solutions, as well as a decision-making process for troubleshooting common issues.
Caption: Workflow for Preparing this compound Stock Solutions.
Caption: Troubleshooting Decision Tree for this compound Stock Solutions.
References
Validation & Comparative
Imaradenant in the Area of A2AR Antagonism: A Comparative Guide for Preclinical Cancer Research
The adenosine A2A receptor (A2AR) has emerged as a critical checkpoint in the tumor microenvironment, suppressing anti-tumor immunity. Its blockade represents a promising strategy in cancer immunotherapy. Imaradenant (formerly known as AZD4635 or CPI-444) is a potent and selective A2AR antagonist that has undergone extensive preclinical and clinical evaluation. This guide provides a comparative overview of this compound versus other A2AR antagonists in preclinical cancer models, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in immuno-oncology.
The Adenosine Pathway in Cancer
In the tumor microenvironment, high levels of adenosine are produced, which subsequently binds to A2A receptors on immune cells, particularly T cells and natural killer (NK) cells. This interaction triggers a signaling cascade that dampens their anti-tumor functions. A2AR antagonists aim to block this immunosuppressive pathway, thereby restoring the cytotoxic activity of immune cells against cancer cells.
Comparative Efficacy of A2AR Antagonists in Preclinical Models
The following tables summarize the in vitro and in vivo preclinical data for this compound and other notable A2AR antagonists.
Table 1: In Vitro Potency and Selectivity
| Compound | Target(s) | IC50 (cAMP Assay) | Binding Affinity (Ki) | Selectivity | Reference |
| This compound (AZD4635) | A2AR | 0.79 nM (at 0.1 µM adenosine)[1] | 1.7 nM (human A2AR)[1] | >30-fold over other adenosine receptors[1] | [1] |
| Ciforadenant (CPI-444) | A2AR | Data not specified | Potent and selective[2] | Selective A2AR antagonist | |
| Etrumadenant (AB928) | A2AR/A2BR | Data not specified | Data not specified | Dual A2AR/A2BR antagonist | |
| Preladenant | A2AR | Strong antagonism observed | Data not specified | Potent A2AR antagonist | |
| Tozadenant (SYN115) | A2AR | Data not specified | Data not specified | A2AR antagonist | |
| ZM241385 | A2AR | Data not specified | Data not specified | A2AR antagonist |
Note: Direct comparative IC50 and Ki values under identical experimental conditions are often not available in the public domain. The provided data is based on individual studies.
Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
| Compound | Mouse Model | Dosing | Monotherapy Effect | Combination Effect (with anti-PD-L1) | Reference |
| This compound (AZD4635) | MC38 (colorectal) | 50 mg/kg, BID | Tumor growth reduction | Enhanced tumor growth inhibition | |
| B16F10-OVA (melanoma) | 50 mg/kg, BID | 43% Tumor Growth Inhibition (TGI) | 83% TGI | ||
| MCA205 (fibrosarcoma) | 50 mg/kg, BID | Tumor growth reduction | Enhanced tumor growth inhibition | ||
| Ciforadenant (CPI-444) | MC38 (colorectal) | 100 mg/kg | Dose-dependent tumor growth inhibition | Eliminated tumors in up to 90% of mice (with anti-PD-L1 or anti-CTLA-4) | |
| B16F10 (melanoma) | 100 mg/kg | Tumor growth inhibition | Not specified | ||
| RENCA (renal) | 10 mg/kg | Tumor growth inhibition | Not specified | ||
| Etrumadenant (AB928) | Colon Carcinoma Model | Orally administered | Augmented CAR T cell activation in vivo | Not specified |
Experimental Protocols
In Vitro cAMP Inhibition Assay
This assay is crucial for determining the potency of A2AR antagonists.
Methodology:
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Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human A2A receptor are cultured in appropriate media.
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Compound Incubation: Cells are pre-incubated with a range of concentrations of the A2AR antagonist (e.g., this compound) for a specified time.
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Adenosine Stimulation: Cells are then stimulated with a known concentration of adenosine (or a stable analog like NECA) to induce cAMP production.
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Cell Lysis and cAMP Measurement: After stimulation, the cells are lysed, and the intracellular cAMP levels are quantified using a suitable method, such as Homogeneous Time-Resolved Fluorescence (HTRF).
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the adenosine-stimulated cAMP production (IC50) is calculated.
Syngeneic Mouse Tumor Models
These in vivo models are essential for evaluating the anti-tumor efficacy of A2AR antagonists.
Methodology:
-
Tumor Cell Implantation: A specific number of tumor cells (e.g., 10^6 MC38 cells) are injected subcutaneously into the flank of syngeneic mice (e.g., C57BL/6).
-
Tumor Growth and Randomization: Once tumors reach a predetermined size, mice are randomized into different treatment groups.
-
Treatment Administration: this compound is typically administered orally, often twice daily (BID). Checkpoint inhibitors like anti-PD-L1 are usually given via intraperitoneal injection.
-
Monitoring and Endpoints: Tumor growth is monitored by measuring tumor volume with calipers. Body weight is also monitored as a measure of toxicity. At the end of the study, tumors and spleens may be harvested for immunophenotyping by flow cytometry to analyze changes in immune cell populations.
Immunomodulatory Effects of this compound
Preclinical studies have demonstrated that this compound treatment leads to significant changes in the tumor immune infiltrate, consistent with its mechanism of action.
-
Increased T-cell Activation: Treatment with Ciforadenant (CPI-444) has been shown to increase T-cell activation.
-
Enhanced Cytokine Production: Blockade of A2AR with Ciforadenant (CPI-444) restored the production of IL-2 and IFNγ, which are crucial for anti-tumor immunity.
-
Increased CD8+ T-cell Infiltration: Combination therapy of this compound with anti-PD-L1 significantly increased the frequency of infiltrating CD8+ cytotoxic T lymphocytes into the tumor.
-
Systemic Anti-Tumor Immune Memory: In mice where tumors were eliminated by combination therapy with Ciforadenant (CPI-444), a subsequent re-challenge with the same tumor cells resulted in complete tumor rejection, indicating the induction of long-term immune memory.
Conclusion
This compound has demonstrated robust anti-tumor activity in a variety of preclinical cancer models, both as a monotherapy and in combination with immune checkpoint inhibitors. Its high potency and selectivity for the A2A receptor translate to effective reversal of adenosine-mediated immunosuppression in the tumor microenvironment. While direct comparative preclinical data against other A2AR antagonists is limited, the available evidence suggests that this compound is a highly promising agent in this class. The data presented in this guide provides a foundation for researchers to design and interpret further preclinical studies in the field of immuno-oncology.
References
A Comparative In Vitro Efficacy Analysis of A2A Receptor Antagonists: Imaradenant vs. Preladenant
An objective guide for researchers and drug development professionals on the in vitro performance of Imaradenant and Preladenant, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparison of the in vitro efficacy of two prominent adenosine A2A receptor (A2AR) antagonists: this compound (AZD4635) and Preladenant (SCH 420814). Both compounds have been investigated for their therapeutic potential, primarily in oncology and neurodegenerative diseases, by targeting the immunosuppressive and neuromodulatory effects of adenosine. The following sections present a detailed analysis of their binding affinities, functional potencies, and the experimental methodologies used to determine these parameters.
Quantitative Efficacy Data
The in vitro potency of this compound and Preladenant has been characterized through radioligand binding assays and functional assays measuring the inhibition of cyclic adenosine monophosphate (cAMP) production. The key quantitative parameters are summarized in the tables below.
Table 1: A2A Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Reference |
| This compound | Human A2A | 1.7 | [1][2] |
| Preladenant | Human A2A | 1.1 | [3][4] |
Table 2: Selectivity Profile
| Compound | Selectivity over other Adenosine Receptors | Reference |
| This compound | >30-fold | [1] |
| Preladenant | >1000-fold (over A1, A2B, A3) |
Table 3: Functional Inhibition of cAMP Production
| Compound | Assay Conditions | IC₅₀ / Kₑ (nM) | Reference |
| This compound | CHO cells expressing human A2AR, with 0.1 µM adenosine | 0.79 (IC₅₀) | |
| This compound | CHO cells expressing human A2AR, with 1 µM adenosine | 10.0 (IC₅₀) | |
| This compound | CHO cells expressing human A2AR, with 10 µM adenosine | 142.9 (IC₅₀) | |
| Preladenant | Human adenylate cyclase stimulated by CGS 21680 | 1.3 (Kₑ) | |
| Preladenant | Rat adenylate cyclase stimulated by CGS 21680 | 0.7 (Kₑ) |
Signaling Pathway and Experimental Workflow
The A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase to produce cAMP. This compound and Preladenant act as antagonists, blocking this signaling cascade. The following diagrams illustrate the A2A receptor signaling pathway and a typical experimental workflow for evaluating the efficacy of these antagonists.
Experimental Protocols
The following is a representative protocol for a competitive cAMP assay to determine the IC₅₀ values of A2A receptor antagonists. This protocol is based on common methodologies used in the cited in vitro studies.
Competitive cAMP Assay Protocol
1. Cell Culture and Seeding:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human A2A receptor.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Procedure:
-
Culture cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Harvest cells at 80-90% confluency using a non-enzymatic cell dissociation solution.
-
Resuspend cells in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Seed the cells into a 96-well microplate at a density of 10,000-20,000 cells per well.
-
2. Compound Preparation:
-
Prepare stock solutions of this compound and Preladenant in 100% DMSO.
-
Create a serial dilution of each antagonist in assay buffer to achieve the desired final concentrations.
-
Prepare a solution of an A2AR agonist (e.g., CGS 21680 or adenosine) in assay buffer at a concentration that elicits an EC₈₀ response.
3. Assay Procedure:
-
Add the diluted antagonists to the appropriate wells of the 96-well plate containing the cells.
-
Incubate for 15-30 minutes at room temperature.
-
Add the A2AR agonist to all wells except the negative control.
-
Incubate for 30-60 minutes at room temperature to stimulate cAMP production.
-
Stop the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions.
4. cAMP Detection:
-
Use a commercially available cAMP detection kit (e.g., HTRF®, ELISA, or LANCE®).
-
Add the detection reagents to the cell lysates.
-
Incubate as recommended by the manufacturer.
-
Measure the signal (e.g., fluorescence, absorbance, or luminescence) using a plate reader.
5. Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Normalize the data to the positive (agonist only) and negative (no agonist) controls.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
References
A Comparative Analysis of Imaradenant (AZD4635) and Ciforadenant (CPI-444) in Preclinical Syngeneic Tumor Models
A head-to-head comparison of two prominent A2A receptor antagonists, Imaradenant (AZD4635) and Ciforadenant (CPI-444), reveals their potential in overcoming adenosine-mediated immunosuppression within the tumor microenvironment. While direct comparative studies are not available, analysis of independent preclinical data in syngeneic tumor models demonstrates the efficacy of both agents in inhibiting tumor growth and enhancing anti-tumor immunity, both as monotherapies and in combination with checkpoint inhibitors.
This guide provides a comprehensive overview of the available preclinical data for this compound and Ciforadenant, focusing on their performance in syngeneic tumor models. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the adenosine pathway in oncology.
Mechanism of Action: Targeting the A2A Receptor
Both this compound and Ciforadenant are potent and selective antagonists of the adenosine A2A receptor (A2AR).[1][2] In the tumor microenvironment, high levels of extracellular adenosine, produced by stressed or dying cells and the enzymatic activity of CD39 and CD73, signal through A2AR on immune cells, leading to immunosuppression.[3][4] By blocking this interaction, both drugs aim to restore the function of immune effector cells, such as CD8+ T cells and dendritic cells, thereby promoting an anti-tumor immune response.[4]
dot
Caption: A2A Receptor Signaling Pathway and Point of Intervention.
Comparative Efficacy in Syngeneic Tumor Models
The following tables summarize the in vivo efficacy of this compound and Ciforadenant from separate studies. It is important to note that direct comparisons of potency and efficacy are challenging due to variations in experimental design, including the specific syngeneic models, dosing regimens, and endpoints used.
This compound (AZD4635) In Vivo Efficacy
| Syngeneic Model | Treatment | Dosing Regimen | Outcome | Citation |
| B16F10-OVA | Monotherapy | 50 mg/kg, twice daily | 43% Tumor Growth Inhibition (TGI) | |
| B16F10-OVA | Combination with anti-PD-L1 | 50 mg/kg, twice daily (this compound) & 10 mg/kg, twice weekly (anti-PD-L1) | 83% TGI | |
| MC38 | Monotherapy | 50 mg/kg, twice daily | 52% TGI (statistically significant) | |
| MC38 | Combination with anti-PD-L1 | 50 mg/kg, twice daily (this compound) & 10 mg/kg, twice weekly (anti-PD-L1) | 91% TGI (statistically significant) | |
| MCA205 | Monotherapy | 50 mg/kg, twice daily | 68% TGI (statistically significant) | |
| MCA205 | Combination with anti-PD-L1 | 50 mg/kg, twice daily (this compound) & 10 mg/kg, twice weekly (anti-PD-L1) | 100% TGI, with regressions in 2/10 animals |
Ciforadenant (CPI-444) In Vivo Efficacy
| Syngeneic Model | Treatment | Dosing Regimen | Outcome | Citation |
| MC38 | Monotherapy | 100 mg/kg | Statistically significant, but incomplete, tumor growth inhibition | |
| MC38 | Combination with anti-PD-L1 | 100 mg/kg (CPI-444) | Stabilized or eliminated tumors in 5 of 10 mice | |
| MC38 | Combination with anti-CTLA-4 | 100 mg/kg (CPI-444) | Synergistic inhibition of tumor growth, complete tumor elimination in 100% of mice | |
| CT26 | Combination with anti-CTLA-4 | 10 mg/kg (CPI-444) | More effective than either monotherapy | |
| RENCA | Monotherapy | 10 mg/kg | Inhibition of tumor growth | |
| B16F10 | Monotherapy | 100 mg/kg | Inhibition of tumor growth |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing preclinical data. The following provides a general overview of the experimental protocols used in the studies cited.
dot
Caption: Generalized Experimental Workflow for Syngeneic Tumor Model Studies.
Key Methodological Components:
-
Cell Lines and Animal Models:
-
This compound Studies: Utilized C57BL/6 mice for B16F10-OVA, MC38, and MCA205 tumor models.
-
Ciforadenant Studies: Employed C57BL/6 mice for the MC38 and B16F10 models, and BALB/c mice for the CT26 and RENCA models.
-
-
Drug Administration:
-
This compound: Administered via oral gavage, typically twice daily.
-
Ciforadenant: Administered via oral gavage.
-
-
Checkpoint Inhibitors:
-
Anti-PD-L1 and anti-CTLA-4 antibodies were administered intraperitoneally.
-
-
Analysis of Anti-Tumor Response:
-
Tumor growth was monitored by caliper measurements, and tumor volume was calculated.
-
Efficacy was often reported as Tumor Growth Inhibition (TGI).
-
Immune cell populations within the tumor and spleen were analyzed by flow cytometry.
-
Cytokine levels, such as IL-2 and IFN-γ, were measured to assess T-cell activation.
-
Comparative Summary and Logical Relationships
dot
Caption: Logical Flow of A2AR Antagonist Mechanism of Action.
Based on the available data, both this compound and Ciforadenant demonstrate promising anti-tumor activity in syngeneic models. Both drugs effectively inhibit tumor growth as monotherapies and show synergistic effects when combined with checkpoint inhibitors. The primary mechanism for this efficacy is the blockade of the A2A receptor, leading to the reversal of adenosine-induced immunosuppression and the enhancement of anti-tumor T-cell responses.
The choice between these agents for future research or clinical development may depend on factors not fully elucidated in these preclinical studies, such as their pharmacokinetic and pharmacodynamic profiles, off-target effects, and safety profiles in more advanced models and human subjects. The presented data underscores the therapeutic potential of A2AR antagonism as a strategy to enhance cancer immunotherapy.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Combination Strategies for the A2AR Inhibitor AZD4635 Across Tumor Microenvironment Conditions via a Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A2AR Antagonism with CPI-444 Induces Antitumor Responses and Augments Efficacy to Anti-PD-(L)1 and Anti-CTLA-4 in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Imaradenant's Selectivity Profile: A Comparative Analysis Against Adenosine Receptors
For researchers, scientists, and drug development professionals, understanding the precise interaction of a therapeutic agent with its intended target and potential off-targets is paramount. This guide provides an objective comparison of the selectivity profile of Imaradenant (AZD4635), a potent and selective adenosine A2A receptor (A2AR) antagonist, against other human adenosine receptor subtypes (A1, A2B, and A3). The information presented is supported by experimental data to aid in the evaluation of this compound for preclinical and clinical research.
This compound is an orally bioavailable small molecule that has been investigated for its potential in cancer immunotherapy by blocking the immunosuppressive effects of adenosine in the tumor microenvironment.[1][2] Its efficacy and safety are intrinsically linked to its selectivity for the A2A receptor over other adenosine receptors, which mediate different physiological functions.
Quantitative Comparison of Binding Affinities
The selectivity of this compound has been quantified through radioligand binding assays, which measure the affinity of the compound for each receptor subtype. The inhibition constant (Ki) is a measure of binding affinity, with a lower Ki value indicating a higher affinity.
| Receptor Subtype | This compound (AZD4635) Ki (nM) | Selectivity Fold vs. A2A |
| A2A | 1.7 | - |
| A1 | 160 | 94-fold |
| A2B | 64 | 37-fold |
| A3 | >10,000 | >5882-fold |
Data sourced from a study by AstraZeneca.[3]
As the data indicates, this compound demonstrates high affinity for the human A2A receptor with a Ki of 1.7 nM.[3] The compound shows significantly lower affinity for the A1 and A2B receptors, with 94-fold and 37-fold selectivity, respectively.[3] Notably, this compound has a very weak affinity for the A3 receptor, with a Ki value greater than 10,000 nM, resulting in a selectivity of over 5882-fold.
Experimental Protocols
The determination of the binding affinity and functional activity of this compound involves standardized in vitro assays.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay quantifies the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind to a specific receptor.
Methodology:
-
Membrane Preparation: Membranes from cells engineered to express a high concentration of a specific human adenosine receptor subtype (A1, A2A, A2B, or A3) are isolated. Common cell lines for this purpose include Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293T) cells.
-
Assay Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]-ZM241385 for A2A) and varying concentrations of the unlabeled test compound (this compound).
-
Separation and Detection: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration. The amount of radioactivity bound to the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
cAMP Functional Assay for Determining Antagonist Activity (IC50)
This assay measures the ability of an antagonist to block the downstream signaling of a receptor in response to an agonist. For the A2A receptor, which is Gs-coupled, activation leads to an increase in intracellular cyclic AMP (cAMP).
Methodology:
-
Cell Culture: CHO cells stably expressing the human A2A receptor are cultured.
-
Assay Conditions: The cells are incubated with varying concentrations of this compound in the presence of a fixed concentration of an adenosine receptor agonist (e.g., adenosine).
-
cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a variety of commercially available kits, often based on competitive immunoassays or reporter gene systems.
-
Data Analysis: The concentration of this compound that causes a 50% inhibition of the agonist-induced cAMP production (IC50) is calculated. The IC50 value for a competitive antagonist is dependent on the concentration of the agonist used.
Adenosine A2A Receptor Signaling Pathway
The primary mechanism of action of this compound is the blockade of the A2A receptor signaling cascade. The following diagram illustrates this pathway.
References
- 1. Safety and pharmacokinetics of this compound (AZD4635) in Japanese patients with advanced solid malignancies: a phase I, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase Ia/b, Open-Label, Multicenter Study of AZD4635 (an Adenosine A2A Receptor Antagonist) as Monotherapy or Combined with Durvalumab, in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule AZD4635 inhibitor of A2AR signaling rescues immune cell function including CD103+ dendritic cells enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Imaradenant Clinical Trial Data: A Cross-Study Comparison in Oncology
Imaradenant (formerly AZD4635) is an orally available small molecule that acts as a selective antagonist of the adenosine A2A receptor (A2AR).[1] By blocking the A2AR, this compound aims to counteract the immunosuppressive effects of adenosine within the tumor microenvironment, thereby enhancing the anti-tumor immune response.[2] This guide provides a comparative overview of the clinical trial data for this compound, primarily in metastatic castration-resistant prostate cancer (mCRPC), and discusses its standing relative to other therapeutic options.
It is important to note that AstraZeneca, the developer of this compound, discontinued its development and removed it from their clinical pipeline in late 2021, citing safety or efficacy concerns, or as part of a strategic portfolio prioritization.[1][3]
This compound in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
This compound was evaluated in mCRPC as both a monotherapy and in combination with other anticancer agents. The following tables summarize the key efficacy and safety findings from these trials and compare them with established standard-of-care treatments for mCRPC.
Efficacy Data in mCRPC
The clinical activity of this compound in a heavily pretreated mCRPC population was found to be minimal.
| Treatment | Clinical Trial | Patient Population | Objective Response Rate (ORR) | Prostate-Specific Antigen (PSA) Response Rate (≥50% decline) | Median Radiographic Progression-Free Survival (rPFS) |
| This compound Monotherapy | NCT02740985 | Immune checkpoint-naïve mCRPC | Not Reported | 6.4% | Not Reported |
| This compound + Durvalumab | NCT04089553 (Module 1) | Heavily pretreated mCRPC | One confirmed complete response | 1 confirmed PSA response | 2.3 months |
| This compound + Oleclumab | NCT04089553 (Module 2) | Heavily pretreated mCRPC | No responses | 1 confirmed PSA response | 1.5 months |
| Abiraterone Acetate + Prednisone | Observational Study (CAPRO) | Post-docetaxel mCRPC | Not Reported | 47.3% | 8.7 months (clinical/radiographic PFS) |
| Enzalutamide | AFFIRM (Phase III) | Post-docetaxel mCRPC | Not Reported | Not Reported | Not Reported (Overall Survival: 18.4 months) |
| Docetaxel | Retrospective Study | First-line mCRPC | Not Reported | Not Reported | 9 months (PFS) |
Safety and Tolerability in mCRPC
This compound was generally reported to have a manageable safety profile, with the most common adverse events being gastrointestinal and constitutional symptoms.
| Treatment | Clinical Trial | Common Treatment-Related Adverse Events (>20%) | Serious Adverse Events |
| This compound Monotherapy | NCT03980821 (Japanese patients) | Nausea, malaise, decreased appetite, vomiting.[2] | No deaths or serious adverse events reported. |
| This compound + Durvalumab | NCT04089553 (Module 1) | Nausea (37.9%), fatigue (20.7%). | No treatment-related serious AEs observed. |
| This compound + Oleclumab | NCT04089553 (Module 2) | Nausea (50%), fatigue (30%), vomiting (23.3%). | One patient had grade 5 cardiac arrest deemed unrelated to treatment. |
| Abiraterone Acetate + Prednisone | Meta-analysis of 14 RCTs | Musculoskeletal and connective tissue disorders, fatigue. | Serious adverse events (Grade 3/4) occurred in 64.1% of patients. |
| Enzalutamide + Docetaxel | PRESIDE (Phase IIIb) | Asthenia (34.6%), neutropenia (33.8%), alopecia (32.4%). | Serious treatment-emergent AEs in 49.3% of patients. |
| Docetaxel + Enzalutamide | Phase Ib Study | Neutropenia (86.4%), fatigue (77.3%). | Higher rates of neutropenia and neutropenic fever than anticipated. |
This compound in Non-Small Cell Lung Cancer (NSCLC)
This compound was also investigated in patients with advanced non-small cell lung cancer. The NCT03381274 trial included a treatment arm evaluating this compound in combination with oleclumab (an anti-CD73 antibody) in patients with EGFR-mutated NSCLC that had progressed on a prior EGFR tyrosine kinase inhibitor. However, specific efficacy and safety data for the this compound-containing arm of this study are not publicly available in the reviewed search results. The available publications for this trial primarily focus on the results of the oleclumab plus osimertinib combination.
Due to the lack of available data, a direct comparison of this compound with standard-of-care treatments for NSCLC cannot be provided at this time. Standard treatments for advanced NSCLC are highly dependent on the specific subtype and molecular characteristics of the tumor.
Alternatives to this compound
Given the discontinuation of this compound's development, researchers and clinicians are focused on other agents targeting the adenosine pathway or alternative immunotherapeutic strategies.
-
Other A2AR Antagonists : Several other A2A receptor antagonists are in clinical development, including Ciforadenant (CPI-444) and Preladenant.
-
Ciforadenant : In a Phase 1 trial for mCRPC, Ciforadenant monotherapy and in combination with atezolizumab showed some signs of clinical activity, with a clinical benefit rate (Partial Response + Stable Disease) of 57% in evaluable patients.
-
Preladenant : This agent was initially developed for Parkinson's disease but has been investigated in solid tumors. A Phase Ib/II trial (NCT03099161) evaluated preladenant as a monotherapy and in combination with pembrolizumab in advanced solid tumors.
-
-
Standard of Care in mCRPC : For patients with mCRPC, particularly those who have progressed after initial hormone therapy and chemotherapy, several effective treatments are available. These include:
-
Androgen Receptor-Axis-Targeted Therapies : Abiraterone acetate and enzalutamide are widely used and have demonstrated survival benefits.
-
Chemotherapy : Docetaxel remains a standard first-line chemotherapy for mCRPC, with cabazitaxel often used as a second-line option.
-
Radiopharmaceuticals : For patients with bone-predominant metastatic disease, agents like Radium-223 are an option.
-
PARP Inhibitors : For patients with specific genetic mutations (e.g., BRCA), PARP inhibitors like olaparib have shown efficacy.
-
PSMA-targeted Therapies : Lutetium-177 vipivotide tetraxetan is a newer option for patients with PSMA-positive mCRPC.
-
Experimental Protocols
The clinical trials involving this compound followed standardized protocols to assess safety, tolerability, and efficacy.
General Phase I/II Trial Design for this compound
-
Study Design : Typically open-label, multicenter, dose-escalation (Phase I) and dose-expansion (Phase II) studies.
-
Patient Population : Patients with advanced, unresectable solid tumors who have failed standard therapies. For indication-specific cohorts, patients with histologically confirmed mCRPC or NSCLC with documented disease progression.
-
Treatment Administration : this compound administered orally, once or twice daily, in continuous cycles. Combination therapies involved co-administration with intravenous infusions of monoclonal antibodies (e.g., durvalumab, oleclumab) on a specified schedule (e.g., every 2 or 4 weeks).
-
Primary Endpoints :
-
Phase I : To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), and to assess the safety and tolerability profile.
-
Phase II : To evaluate the anti-tumor activity, typically measured by Objective Response Rate (ORR) according to Response Evaluation Criteria in Solid Tumors (RECIST) and/or Prostate-Specific Antigen (PSA) response rate in prostate cancer.
-
-
Secondary Endpoints : Included Duration of Response (DOR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), and pharmacokinetic (PK) parameters.
-
Assessments :
-
Safety : Monitored through regular physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests (hematology, clinical chemistry). Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
-
Efficacy : Tumor assessments were performed at baseline and at regular intervals (e.g., every 6-8 weeks) using imaging techniques such as CT scans or MRI. In prostate cancer trials, PSA levels were monitored regularly.
-
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound blocks the A2A receptor on immune cells, preventing adenosine-mediated immune suppression.
Experimental Workflow for a Typical Phase II Efficacy Assessment
Caption: Workflow for assessing the efficacy of this compound in a clinical trial.
References
- 1. Sosei Heptares Notes that its Partnered Adenosine A2a Antagonist this compound (AZD4635) has been Removed from AstraZeneca's Clinical Pipeline [prnewswire.com]
- 2. Safety and pharmacokinetics of this compound (AZD4635) in Japanese patients with advanced solid malignancies: a phase I, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
Imaradenant's Anti-Tumor Activity: A Comparative Analysis Against Standard-of-Care Chemotherapy in Metastatic Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-tumor activity of imaradenant, a selective adenosine A2A receptor antagonist, against standard-of-care chemotherapy in the context of metastatic castration-resistant prostate cancer (mCRPC). Due to the discontinuation of this compound's clinical development for prostate cancer, this comparison is based on data from a Phase 2 clinical trial of this compound in combination with immunotherapy and historical data from studies of standard-of-care chemotherapies. A direct head-to-head comparison from a randomized controlled trial is not available.
Overview of this compound
This compound (formerly AZD4635) is an orally bioavailable small molecule that potently and selectively blocks the adenosine A2A receptor (A2AR).[1][2] The rationale for its use in oncology stems from the immunosuppressive role of adenosine in the tumor microenvironment.[3][4] High concentrations of adenosine, often found in tumors, can bind to A2AR on immune cells, such as T cells and natural killer (NK) cells, leading to a dampening of the anti-tumor immune response. By blocking this interaction, this compound is designed to restore and enhance the ability of the immune system to attack cancer cells.
Standard-of-Care Chemotherapy for mCRPC
The standard-of-care chemotherapy for patients with mCRPC, particularly in the second-line setting (after progression on initial hormone therapy), includes taxanes such as docetaxel and cabazitaxel.[1] These agents function as microtubule inhibitors, disrupting mitosis and leading to cancer cell death.
Clinical Data Summary
Table 1: Efficacy of this compound in Combination Therapy for mCRPC
| Endpoint | This compound + Durvalumab (Module 1) | This compound + Oleclumab (Module 2) |
| Objective Response Rate (ORR) | 1 confirmed complete response | 0 |
| Prostate-Specific Antigen (PSA) Response Rate | 1 confirmed PSA response | 1 confirmed PSA response |
| Median Radiological Progression-Free Survival (rPFS) | 2.3 months (95% CI: 1.6–3.8) | 1.5 months (95% CI: 1.3–4.0) |
Table 2: Historical Efficacy of Standard-of-Care Chemotherapy in Second-Line mCRPC
| Endpoint | Docetaxel | Cabazitaxel |
| PSA Response Rate (≥50% decline) | ~41% | ~29-39% |
| Median Progression-Free Survival (PFS) | ~2.7-6.7 months | ~2.8-3.9 months |
| Median Overall Survival (OS) | ~11.4-19.5 months | ~10.0-15.1 months |
Experimental Protocols
This compound Phase 2 Study (NCT04089553) Protocol Summary
-
Study Design: An open-label, randomized, phase 2a modular study.
-
Patient Population: Patients with histologically or cytologically confirmed mCRPC who had progressed on at least two prior lines of systemic therapy.
-
Interventions:
-
Module 1: this compound in combination with durvalumab (a PD-L1 inhibitor).
-
Module 2: this compound in combination with oleclumab (a CD73 inhibitor).
-
-
Primary Endpoints: Objective response rate per RECIST v1.1 and prostate-specific antigen (PSA) response rate.
-
Secondary Endpoints: Radiological progression-free survival (rPFS), overall survival, safety, and pharmacokinetics.
Standard-of-Care Chemotherapy (TROPIC Trial for Cabazitaxel) Protocol Summary
-
Study Design: A randomized, open-label, phase 3 trial.
-
Patient Population: Patients with mCRPC who had progressed during or after docetaxel-based chemotherapy.
-
Intervention: Cabazitaxel (25 mg/m²) plus prednisone compared with mitoxantrone plus prednisone.
-
Primary Endpoint: Overall survival.
-
Secondary Endpoints: Progression-free survival, tumor response, PSA response, and safety.
Mechanism of Action and Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in the tumor microenvironment.
Caption: this compound blocks adenosine from binding to the A2A receptor on immune cells, thereby preventing immune suppression and promoting anti-tumor immunity.
Conclusion
References
- 1. Cabazitaxel: a novel second-line treatment for metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Second-line chemotherapy in metastatic docetaxel-resistant prostate cancer: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Cabazitaxel Treatment in Metastatic Castration Resistant Prostate Cancer in Second and Later Lines. An Experience from Two German Centers [jcancer.org]
- 4. researchgate.net [researchgate.net]
Imaradenant's Pharmacokinetic Profile: A Comparative Analysis with Other A2AR Antagonists
A deep dive into the pharmacokinetic properties of imaradenant compared to preladenant, istradefylline, and tozadenant, offering researchers and drug development professionals a comprehensive guide supported by experimental data and detailed methodologies.
In the landscape of adenosine A2A receptor (A2AR) antagonists, a class of drugs with therapeutic potential in oncology and neurodegenerative diseases, understanding the pharmacokinetic (PK) profile is paramount for optimizing efficacy and safety. This guide provides a comparative analysis of the pharmacokinetic properties of this compound (AZD4635) against other notable A2AR antagonists: preladenant, istradefylline, and the discontinued tozadenant.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for this compound and its comparators, offering a quantitative overview of their absorption, distribution, metabolism, and excretion (ADME) characteristics.
| Parameter | This compound (AZD4635) | Preladenant | Istradefylline | Tozadenant |
| Tmax (Time to Maximum Concentration) | ~1.08-2.00 hours (single dose)[1] | ~1 hour[2] | ~4 hours[3][4] | ~4 hours (single 240 mg dose)[5] |
| Cmax (Maximum Concentration) | Dose-dependent | Dose-related increases up to 100 mg/day | Dose-proportional (20-80 mg) | 1.74 µg/mL (single 240 mg dose) |
| Half-life (t½) | - | Up to 23 hours | ~83 hours | ~15 hours (single 240 mg dose) |
| Bioavailability | Orally available | ~57% | Unknown due to insolubility | ~69.43% (in rats) |
| Protein Binding | - | 99% | ~98% | - |
| Metabolism | - | - | Primarily via CYP1A1 and CYP3A4 | Excreted as metabolites (di- and mono-hydroxylated, N/O dealkylated, hydrated) |
| Excretion | - | - | ~48% in feces, ~39% in urine (40 mg dose) | ~55.1% in feces, ~30.5% in urine |
| Accumulation | Low (accumulation ratio of 1.3-1.5 after multiple doses) | Negligible | Reaches steady state in ~2 weeks | - |
In-Depth Analysis of Pharmacokinetic Profiles
This compound (AZD4635) , a novel and selective A2AR antagonist, demonstrates rapid absorption, with peak plasma concentrations reached within approximately one to two hours after a single oral dose. Studies in Japanese patients with advanced solid malignancies have shown that this compound has a low accumulation potential with multiple dosing.
Preladenant also exhibits rapid absorption, achieving peak plasma concentrations in about one hour. Its exposure increases with the dose up to 100 mg/day, and it shows negligible accumulation with repeated administration. Preladenant has a reported oral bioavailability of approximately 57% and is highly bound to plasma proteins (99%).
Istradefylline , an approved treatment for Parkinson's disease, has a distinctly different pharmacokinetic profile. It follows a two-compartment model with first-order absorption and has a much longer time to reach maximum concentration, around 4 hours. Its long half-life of approximately 83 hours means that it takes about two weeks of once-daily dosing to reach steady-state plasma concentrations. The metabolism of istradefylline is primarily mediated by the cytochrome P450 enzymes CYP1A1 and CYP3A4, making it susceptible to drug-drug interactions with inhibitors or inducers of these enzymes. Smoking has been shown to decrease its systemic exposure.
Tozadenant's development was discontinued due to safety concerns, including cases of agranulocytosis. However, its pharmacokinetic data provides a useful comparison. Following a single 240 mg oral dose in healthy volunteers, tozadenant reached a Cmax of 1.74 µg/mL at a Tmax of 4 hours and had a half-life of approximately 15 hours. The primary routes of elimination were through feces and urine, with the parent drug being extensively metabolized.
Experimental Methodologies
The pharmacokinetic parameters presented in this guide were determined through a series of clinical and preclinical studies. While specific protocols vary between studies, the general methodologies are outlined below.
General Pharmacokinetic Study Protocol
A typical experimental workflow for determining the pharmacokinetic profile of an orally administered drug involves the following steps:
Specific Methodologies for A2AR Antagonists
-
This compound: In a Phase I study, Japanese patients with advanced solid malignancies received this compound at doses of 50 mg or 75 mg once daily. Plasma concentrations were determined at multiple time points post-dose (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 24, 48, and 72 hours) after a single dose and at steady state.
-
Preladenant: A study in healthy subjects involved the administration of single rising doses (5-200 mg) and multiple rising doses (10-200 mg once daily over 10 days). Blood samples were collected at various time points after dosing to assess the plasma concentrations of preladenant and its metabolites.
-
Istradefylline: The pharmacokinetic profile of istradefylline was characterized using data from a pooled analysis of 8 phase 1 and 8 phase 2/3 studies involving 1449 individuals. The data were best described by a two-compartment model with first-order absorption.
-
Tozadenant: A Phase I study in six healthy male subjects involved a single oral dose of 240 mg of [14C]-tozadenant. Blood, urine, and feces were collected over 14 days, and radioactivity was measured to determine the absorption, disposition, and mass balance.
Adenosine A2A Receptor Signaling Pathway
The therapeutic effects of A2AR antagonists are mediated through their interaction with the A2A receptor signaling pathway. Understanding this pathway is crucial for interpreting the pharmacodynamic effects of these drugs.
Conclusion
The pharmacokinetic profiles of A2AR antagonists vary significantly, influencing their clinical application and potential for drug-drug interactions. This compound and preladenant are characterized by rapid absorption and low accumulation, suggesting a potentially more predictable dosing regimen. In contrast, istradefylline's long half-life necessitates a longer period to reach steady state but allows for once-daily dosing. The data from tozadenant, despite its discontinuation, provides valuable comparative insights. A thorough understanding of these pharmacokinetic differences is essential for researchers and clinicians in the continued development and therapeutic application of A2AR antagonists.
References
- 1. admescope.com [admescope.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Imaradenant
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of Imaradenant, an adenosine A2A receptor antagonist investigated in oncology. As an antineoplastic agent, this compound is classified as a hazardous drug, necessitating strict adherence to disposal protocols to protect both laboratory personnel and the environment.[1][2]
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[1] The SDS contains detailed information regarding potential hazards, necessary personal protective equipment (PPE), and emergency procedures.
Personal Protective Equipment (PPE):
When handling this compound, especially during disposal, the following PPE is mandatory:
-
Gloves: Double chemotherapy gloves are required for maximum protection.[1]
-
Gown: A disposable gown resistant to chemotherapy drugs should be worn.
-
Eye Protection: Safety glasses or goggles are necessary to prevent eye contact.
-
Respiratory Protection: Depending on the procedure and the potential for aerosolization, a respirator may be required.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any materials contaminated with it must follow the guidelines for cytotoxic and antineoplastic waste.[1] These procedures are regulated by federal and state laws, such as the Resource Conservation and Recovery Act (RCRA) in the United States.
Waste Segregation:
Proper segregation of waste at the point of generation is the first and most critical step.
-
Trace Contaminated Waste: This category includes items with minimal residual drug, such as empty vials, used gloves, gowns, and labware (e.g., pipette tips, absorbent pads). These items should be disposed of in a designated yellow chemotherapy waste container.
-
Bulk Contaminated Waste: This includes any amount of unused or expired this compound, partially full vials or syringes, and materials used to clean up spills. This type of waste must be disposed of in a special black hazardous waste container. Syringes containing even a small amount of the drug (e.g., 0.1 ml) fall into this category and should not be placed in sharps containers.
Disposal Procedure:
-
Don Appropriate PPE: Before handling any waste, ensure all required PPE is correctly worn.
-
Segregate Waste: At the end of your experiment, carefully segregate all items that have come into contact with this compound into the appropriate waste streams as described above.
-
Container Management: Ensure waste containers are properly labeled with a hazardous waste label. Do not overfill containers; they should be sealed when they are about three-quarters full.
-
Waste Pickup: Follow your institution's established procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department. Do not dispose of this compound or its contaminated materials in regular trash or down the drain.
The following table summarizes the waste categorization and disposal containers for this compound.
| Waste Category | Description | Disposal Container |
| Trace Contaminated | Empty vials, used PPE (gloves, gowns), contaminated labware (pipette tips, absorbent pads). | Yellow Sharps Container |
| Bulk Contaminated | Unused/expired drug, partially full vials/syringes, spill cleanup materials. | Black RCRA Container |
Experimental Protocol: Decontamination of Surfaces
In the event of a spill or as part of routine cleaning of work surfaces, the following decontamination procedure should be followed:
-
Preparation: Ensure you are wearing all required PPE.
-
Initial Cleaning: Moisten a sterile, low-lint wipe with a detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, moving from the cleanest to the most contaminated area. Dispose of the wipe in the appropriate hazardous waste container.
-
Rinsing: Using a new wipe moistened with sterile water, rinse the surface with the same unidirectional technique to remove any residual detergent. Dispose of the wipe.
-
Final Decontamination: With a new wipe moistened with 70% isopropyl alcohol, wipe the surface again using the same method. Allow the surface to air dry completely. Dispose of the wipe.
-
PPE Disposal: Carefully remove and dispose of your PPE in the designated hazardous waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during work with this compound.
Caption: Logical workflow for the segregation and disposal of this compound waste.
References
Personal protective equipment for handling Imaradenant
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Imaradenant (also known as AZD4635 or HTL-1071). The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this potent and selective adenosine A2A receptor (A2AR) antagonist.
Hazard Identification and Toxicology Summary
This compound is an orally bioavailable investigational drug with potential immunomodulating and antineoplastic activities.[1] While a specific comprehensive toxicology report is not publicly available, safety data from suppliers and related compounds suggest the following potential hazards.
Potential Health Effects:
-
Ingestion: May be harmful if swallowed. Potential effects of single exposure include hot flushes, abdominal pain, nausea, fatigue, and headache.
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin rashes and dermatitis.[2]
-
Eye Contact: May cause eye irritation.
A Safety Data Sheet (SDS) for a similar AstraZeneca product indicates potential for organ damage through prolonged or repeated exposure and suggests it may be suspected of causing cancer and may damage fertility or the unborn child.[2] Therefore, handling with appropriate caution is imperative.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure during the handling of this compound. The following table outlines the recommended PPE for various laboratory activities.
| Activity | Required PPE | Recommended PPE |
| Weighing and Aliquoting (Powder) | - Disposable Gloves (Nitrile, double-gloved) - Lab Coat - ANSI-approved Safety Goggles - Fume Hood or Ventilated Enclosure | - Disposable sleeve covers - Face shield |
| Solution Preparation and Handling | - Disposable Gloves (Nitrile) - Lab Coat - ANSI-approved Safety Glasses | - Safety Goggles (if splashing is likely) |
| Cell Culture and In Vitro Assays | - Disposable Gloves (Nitrile) - Lab Coat - ANSI-approved Safety Glasses | - Work within a biological safety cabinet |
| Storage and Transport (within facility) | - Lab Coat - Safety Glasses | - Secondary containment |
Safe Handling and Operational Procedures
Adherence to standard laboratory operating procedures is critical. The following workflow outlines the key steps for safely handling this compound powder.
Experimental Protocols:
-
Stock Solution Preparation:
-
Ensure all handling of solid this compound is performed in a chemical fume hood.
-
Don appropriate PPE as outlined in the table above.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Slowly add the desired solvent (e.g., DMSO) to the powder to minimize dust generation.[3][4]
-
Cap the vial and vortex or sonicate until the solid is completely dissolved.
-
Label the stock solution clearly with the compound name, concentration, solvent, date, and user's initials.
-
Emergency Procedures
Immediate and appropriate response to accidental exposure is critical.
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air. Seek medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
Spill Management:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain: If safe to do so, prevent the spill from spreading using absorbent materials.
-
PPE: Don appropriate PPE, including double gloves, a lab coat, and safety goggles. For large spills of powder, respiratory protection may be necessary.
-
Clean-up:
-
Powder: Gently cover the spill with absorbent paper to avoid raising dust. Moisten the absorbent paper with water and carefully wipe up the material.
-
Solution: Cover the spill with an appropriate absorbent material.
-
-
Decontaminate: Clean the spill area with soap and water or another appropriate cleaning agent.
-
Dispose: Collect all contaminated materials in a sealed container and dispose of them as hazardous waste.
Storage and Disposal
Storage:
-
Solid Form: Store at -20°C.
-
Stock Solutions: Store in tightly sealed containers at -20°C for up to one year or -80°C for up to two years. Avoid repeated freeze-thaw cycles.
Disposal:
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
